molecular formula C7H8BrNO B3196712 5-Bromo-2-(methoxymethyl)pyridine CAS No. 1000787-43-8

5-Bromo-2-(methoxymethyl)pyridine

Cat. No.: B3196712
CAS No.: 1000787-43-8
M. Wt: 202.05 g/mol
InChI Key: LONDTBMHNVZMQD-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)pyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDTBMHNVZMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(methoxymethyl)pyridine: Technical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(methoxymethyl)pyridine (CAS: 1000787-43-8 ) is a bifunctional pyridine scaffold widely utilized in medicinal chemistry and organic synthesis. Characterized by a reactive aryl bromide at the C5 position and a chemically stable yet modifiable methoxymethyl ether at the C2 position, this compound serves as a critical "linker" intermediate.

Its structural utility lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the methoxymethyl group acts as a robust protected alcohol or a polar side chain that modulates lipophilicity (LogP) in drug candidates.

Physicochemical Properties

The following data establishes the baseline identity and physical characteristics of the compound.

PropertyValue
CAS Number 1000787-43-8
IUPAC Name This compound
Molecular Formula C

H

BrNO
Molecular Weight 202.05 g/mol
Physical State Pale yellow to off-white oil or low-melting solid
Boiling Point ~240°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
pKa (Pyridine N) ~2.5–3.0 (Estimated; electron-withdrawing Br lowers basicity)

Synthetic Methodologies

The synthesis of this compound is typically achieved through the functionalization of commercially available 5-bromo-2-methylpyridine . The protocol relies on a radical halogenation followed by a nucleophilic substitution.

Core Synthesis Route

This two-step sequence is preferred for its scalability and use of standard reagents.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Precursor: 5-Bromo-2-methylpyridine (CAS 3430-13-5) Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl


 or Benzotrifluoride.
Mechanism:  Free-radical substitution at the benzylic methyl group.
Key Consideration:  The reaction must be monitored closely to prevent over-bromination to the dibromomethyl analog.
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

Intermediate: 5-Bromo-2-(bromomethyl)pyridine Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH). Conditions: Reflux or ambient temperature.[1][2][3] Mechanism: S


2 displacement of the benzylic bromide by the methoxide ion.
Experimental Protocol (Representative)
  • Bromination: Dissolve 5-bromo-2-methylpyridine (1.0 eq) in CCl

    
    . Add NBS (1.05 eq) and AIBN (0.05 eq). Reflux for 4–6 hours under N
    
    
    
    . Filter succinimide byproduct. Concentrate filtrate to yield crude 5-bromo-2-(bromomethyl)pyridine.
  • Etherification: Dissolve the crude bromide in anhydrous MeOH. Slowly add NaOMe (1.2 eq) at 0°C. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

Synthesis Start 5-Bromo-2-methylpyridine (CAS 3430-13-5) Inter Intermediate: 5-Bromo-2-(bromomethyl)pyridine Start->Inter NBS, AIBN CCl4, Reflux Target Target: This compound (CAS 1000787-43-8) Inter->Target NaOMe, MeOH SN2 Substitution

Caption: Two-step synthesis via radical bromination followed by methoxide displacement.

Reactivity Profile & Transformations

The chemical value of this compound lies in its ability to undergo selective transformations at distinct sites.

A. C5-Bromine Activation (Cross-Coupling)

The bromine atom at the C5 position is highly reactive toward palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates oxidative addition, making it an excellent partner for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.[4]

  • Buchwald-Hartwig Amination: Introduction of amines to generate kinase inhibitor scaffolds.

  • Heck Reaction: Coupling with alkenes.

B. Methoxymethyl Ether Stability & Cleavage
  • Stability: The methoxymethyl ether is stable under basic conditions (e.g., K

    
    CO
    
    
    
    used in Suzuki coupling) and mild acidic conditions.
  • Cleavage: It can be demethylated using BBr

    
     or HBr to reveal the primary alcohol  (5-bromo-2-hydroxymethylpyridine), allowing for further derivatization (e.g., oxidation to aldehyde/acid).
    
C. Pyridine Nitrogen

The nitrogen atom retains basicity, though reduced by the inductive effect of the bromine. It can be:

  • Oxidized: Treatment with mCPBA yields the N-oxide, activating the C2/C6 positions for nucleophilic attack.

  • Protonated: Forms salts with strong acids (HCl, TFA), useful for purification.

Visualization: Divergent Reactivity

Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Demethyl Ether Cleavage (BBr3) Core->Demethyl NOxide N-Oxidation (mCPBA) Core->NOxide Biaryl 5-Aryl-2-(methoxymethyl)pyridine Suzuki->Biaryl Amine 5-Amino-2-(methoxymethyl)pyridine Buchwald->Amine Alcohol 5-Bromo-2-(hydroxymethyl)pyridine Demethyl->Alcohol OxideProd N-Oxide Derivative NOxide->OxideProd

Caption: Divergent synthetic pathways utilizing the C-Br bond, ether side chain, and pyridine nitrogen.

Applications in Drug Discovery

This scaffold is frequently observed in patent literature for kinase inhibitors and CNS-active agents.

  • Solubility Modulation: The methoxymethyl group is often employed as a bioisostere for alkyl groups, improving aqueous solubility due to the oxygen atom's hydrogen-bond accepting capability.

  • Fragment-Based Drug Design (FBDD): The distinct vectors of the Br and methoxymethyl groups allow researchers to "grow" the molecule in defined directions within a binding pocket.

  • PET Radiotracers: The methoxy group can be a site for

    
    C-labeling (via 
    
    
    
    C-methylation of the corresponding alcohol) for Positron Emission Tomography studies.

Safety and Handling

  • Hazards: Like many halogenated pyridines, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine Product Page (Analog Reference). Retrieved from

  • AChemBlock. this compound Product Data. Retrieved from

  • Google Patents. Synthesis of 5-bromo-2-methylpyridine derivatives (WO2006054151A1). Retrieved from

  • Google Patents. Targeted degradation of vav1 (WO2024151547A1) - Example of 5-bromo-2-(bromomethyl)pyridine usage. Retrieved from

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

Sources

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyridines are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and versatile reactivity make them invaluable building blocks for creating novel compounds with diverse biological activities. This guide focuses on a specific, yet important, member of this class: 5-Bromo-2-(methoxymethyl)pyridine . While not as extensively documented as some of its analogues, its structure presents a unique combination of a reactive bromine atom, a coordinating pyridine nitrogen, and a methoxymethyl group that can influence solubility and metabolic stability. This document serves as a comprehensive technical resource, providing insights into its chemical identity, physicochemical properties, plausible synthetic routes, potential applications, and essential safety protocols.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structure of this compound is defined by a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group (-CH₂OCH₃) at the 2-position.

IUPAC Name: this compound

This name systematically describes the arrangement of the substituents on the pyridine core, ensuring clarity and adherence to international standards.

Structural Representation and Key Identifiers

To facilitate database searches and computational modeling, several standardized identifiers are used.

IdentifierValue
Molecular Formula C₇H₈BrNO
Canonical SMILES COC(c1ncccc1Br)
InChI InChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3
InChIKey It is recommended to generate this via chemical software for accuracy.
CAS Number Not definitively assigned. Researchers should verify with suppliers.

Physicochemical Properties

PropertyEstimated ValueRationale/Comparison
Molecular Weight 202.05 g/mol Calculated from the molecular formula C₇H₈BrNO.
Appearance Colorless to light yellow liquid or low-melting solidSimilar bromo-substituted pyridines are often liquids or low-melting solids.
Boiling Point ~200-220 °C (at 760 mmHg)Higher than 5-bromo-2-methoxypyridine (80 °C at 12 mmHg) due to the additional methylene group.[1]
Melting Point < 25 °CLikely a liquid at room temperature, similar to many substituted pyridines.
Density ~1.5 g/mLBased on the density of 5-bromo-2-methoxypyridine (1.453 g/mL).[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water.The pyridine nitrogen and ether oxygen provide some polarity, but the brominated aromatic ring and methyl group reduce aqueous solubility.
pKa (of pyridinium ion) ~2-3The electron-withdrawing bromine atom and the methoxymethyl group are expected to lower the basicity of the pyridine nitrogen compared to pyridine itself.

Synthesis of this compound

A definitive, published synthesis protocol for this compound is not widely available. However, based on established principles of organic chemistry, a highly plausible and efficient synthetic strategy involves the etherification of a suitable precursor. The Williamson ether synthesis is a robust and well-documented method for forming ethers and is the proposed method here.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis can be approached from two primary precursors: 5-bromo-2-(hydroxymethyl)pyridine or 5-bromo-2-(chloromethyl)pyridine. The former is generally preferred due to its stability and ease of handling.

G cluster_0 Pathway A cluster_1 Pathway B A 5-Bromo-2-(hydroxymethyl)pyridine E Alkoxide Intermediate A->E Deprotonation B Sodium Hydride (NaH) or other strong base C Methyl Iodide (CH3I) or Dimethyl Sulfate D This compound E->D SN2 Attack F 5-Bromo-2-(chloromethyl)pyridine H This compound F->H SN2 Reaction G Sodium Methoxide (NaOMe)

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Pathway A)

This protocol is a representative procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Step 1: Deprotonation of 5-Bromo-2-(hydroxymethyl)pyridine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. This indicates the formation of the sodium alkoxide intermediate.

Step 2: Methylation

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] These reactions allow for the introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for drug discovery.

G A This compound F Suzuki Coupling A->F G Stille Coupling A->G H Sonogashira Coupling A->H B Arylboronic Acid B->F C Organostannane C->G D Terminal Alkyne D->H E Pd Catalyst (e.g., Pd(PPh3)4) I Aryl-substituted Pyridine F->I J Organo-substituted Pyridine G->J K Alkynyl-substituted Pyridine H->K

Caption: Cross-coupling reactions of this compound.

The pyridine core itself is a common motif in many biologically active compounds, and the methoxymethyl group can enhance metabolic stability and modulate pharmacokinetic properties. Therefore, derivatives of this compound could be investigated for a range of therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors.

  • Neuroscience: In the development of ligands for various receptors and ion channels.

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from closely related compounds such as 5-bromo-2-methoxypyridine and 5-bromo-2-(hydroxymethyl)pyridine.[4][5]

GHS Hazard Classification (Predicted):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are changed frequently and after any contact with the substance.

    • Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate organic vapor cartridge is recommended.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound represents a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its structure offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications, based on established chemical principles and data from closely related analogues. As with any chemical, all handling and synthesis should be conducted by trained professionals with appropriate safety precautions in place.

References

  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Rahman, A. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Dutta, S., et al. (2012). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)

Sources

Navigating the Safety Landscape of 5-Bromo-2-(methoxymethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Bromo-2-(methoxymethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide has been constructed by synthesizing data from structurally similar compounds, primarily 5-Bromo-2-methoxypyridine and 5-Bromo-2-(hydroxymethyl)pyridine. This approach provides a robust, albeit predictive, framework for safe handling, storage, and emergency response.

Understanding the Hazard Profile: A Data-Driven Assessment

Due to the absence of a specific Safety Data Sheet for this compound, a hazard assessment has been extrapolated from its closest structural analogues. The core structure, a brominated pyridine ring, is known to exhibit certain toxicological properties. The addition of the 2-(methoxymethyl) group may influence its reactivity and metabolic profile.

Based on data from related compounds such as 5-Bromo-2-methoxypyridine and 5-Bromo-2-(hydroxymethyl)pyridine, the target compound should be treated as hazardous.[1][2] The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below.

Table 1: Anticipated GHS Classification for this compound
Hazard ClassHazard CategoryGHS CodeHazard StatementBasis of Classification (Analogue)
Skin Corrosion/IrritationCategory 2H315Causes skin irritation5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319Causes serious eye irritation5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation5-Bromo-2-methoxypyridine, 5-Bromo-2-(hydroxymethyl)pyridine[1][2]
Acute Toxicity, OralCategory 4H302Harmful if swallowed5-Bromo-2-(hydroxymethyl)pyridine[2]

Expert Insight: The consistent classification of close analogues as skin, eye, and respiratory irritants provides a strong basis for handling this compound with significant caution. The pyridine core itself can affect the nervous system, and while specific data is lacking, this potential should not be overlooked in risk assessments.

Personal Protective Equipment (PPE): A Mandate for Safety

A multi-layered PPE strategy is essential to minimize exposure risk. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific experimental procedure.

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: New Protocol with this compound Assess_Quantity Assess Quantity (mg vs. g scale) Start->Assess_Quantity Assess_Manipulation Assess Manipulation (Weighing, Dissolving, Heating) Assess_Quantity->Assess_Manipulation Assess_Aerosol Potential for Aerosol or Dust Generation? Assess_Manipulation->Assess_Aerosol Gloves Nitrile Gloves (Double-gloving recommended) Assess_Manipulation->Gloves Always Required LabCoat Flame-Resistant Lab Coat Assess_Manipulation->LabCoat Always Required Goggles Chemical Splash Goggles Assess_Manipulation->Goggles Always Required FaceShield Face Shield (in addition to goggles) Assess_Aerosol->FaceShield Yes Respirator Respirator (NIOSH-approved) Assess_Aerosol->Respirator Yes

Caption: PPE selection is dictated by the experimental procedure's risk level.

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[3] For handling larger quantities or for extended periods, double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are essential.[3] If there is a significant risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required at all times.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge is necessary.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the chemical's integrity.

Handling:

  • Engineering Controls: All manipulations of this compound should be performed within a properly functioning chemical fume hood.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapor or mist.[1]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • The storage area should be segregated from incompatible materials.

  • Protect from heat and direct sunlight.

Emergency Procedures: A Step-by-Step Response Plan

Rapid and correct response to an exposure or spill is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Diagram 2: Emergency Response to Exposure

Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Occurs! Skin_Remove Immediately remove contaminated clothing. Exposure->Skin_Remove Eye_Rinse Immediately flush eyes with water for at least 15 minutes. Exposure->Eye_Rinse Inhale_FreshAir Move to fresh air. Exposure->Inhale_FreshAir Skin_Wash Wash skin with plenty of soap and water for 15 min. Skin_Remove->Skin_Wash Skin_Medical Seek medical attention if irritation persists. Skin_Wash->Skin_Medical Eye_Lids Hold eyelids open. Eye_Rinse->Eye_Lids Eye_Medical Seek immediate medical attention. Eye_Lids->Eye_Medical Inhale_Breathe If breathing is difficult, give oxygen. Inhale_FreshAir->Inhale_Breathe Inhale_Medical Seek immediate medical attention. Inhale_Breathe->Inhale_Medical

Sources

Technical Guide: Sourcing and Validating 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-(methoxymethyl)pyridine Commercial Suppliers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 1000787-43-8 ) is a critical heterocyclic building block used in medicinal chemistry for the synthesis of complex pharmaceutical agents.[1][2] Its structural value lies in the 5-bromo handle, which facilitates palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the 2-methoxymethyl group, which serves as a stable, polar ether motif often used to modulate lipophilicity (LogD) and metabolic stability in drug candidates.

This guide provides a rigorous framework for sourcing this intermediate, distinguishing it from common structural analogs, and validating supplier quality to prevent downstream synthetic failures.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must understand the specific chemical identity and potential impurity profile of this compound. A common sourcing error is confusing the methoxymethyl ether with the hydroxymethyl alcohol or the methoxy ether.

PropertySpecification
IUPAC Name This compound
CAS Number 1000787-43-8
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Physical State Typically a low-melting solid or oil (depending on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Key Functionality Aryl bromide (electrophile for cross-coupling); Ether (H-bond acceptor)
Structural Distinction (Common Confusion Points)
  • Target: this compound (CAS: 1000787-43-8) — Ether linkage (-CH₂OCH₃)[1][2]

  • Impurity A: 5-Bromo-2-(hydroxymethyl)pyridine (CAS: 88139-91-7) — Alcohol (-CH₂OH)[1]

  • Impurity B: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0) — Direct ether (-OCH₃)

  • Impurity C: 5-Bromo-2-methylpyridine (CAS: 3430-13-5) — Starting material (-CH₃)

Synthesis & Impurity Origins

Understanding the industrial synthesis of this compound is the only way to predict the impurities present in a commercial batch. The standard route involves radical bromination followed by displacement.

Synthesis Pathway & Impurity Map

SynthesisPath SM 5-Bromo-2-methylpyridine (CAS: 3430-13-5) Int1 5-Bromo-2-(bromomethyl)pyridine (Reactive Intermediate) SM->Int1 NBS, AIBN CCl4, Reflux Imp1 Impurity: Dibromomethyl analog (Over-bromination) SM->Imp1 Excess NBS Product This compound (CAS: 1000787-43-8) Int1->Product NaOMe, MeOH Nucleophilic Sub. Imp2 Impurity: Hydroxymethyl analog (Hydrolysis) Int1->Imp2 H2O (Moisture)

Why This Matters for Sourcing:
  • The "Alcohol" Impurity (Imp2): If the supplier uses wet methanol or has poor moisture control, the batch will contain 5-bromo-2-(hydroxymethyl)pyridine. This alcohol can poison downstream reactions (e.g., by quenching organometallic reagents).

  • The "Dibromo" Impurity (Imp1): Over-bromination leads to a side product that is difficult to separate by standard flash chromatography due to similar polarity.

Supplier Landscape & Sourcing Strategy

Suppliers for this specific CAS generally fall into three tiers. Direct sourcing from the manufacturer is preferred over aggregators to ensure batch traceability.

Tier 1: Specialized Heterocycle Manufacturers (Recommended)

These vendors synthesize the compound in-house and can provide valid batch data.

  • BLD Pharm: Known for extensive heterocycle catalog; often holds stock of this specific CAS.

  • Combi-Blocks: US-based supplier with strong QC for pyridine building blocks.

  • Enamine: Excellent for building blocks; likely synthesizes on demand if not in stock.

  • ChemScene / Leyan: Reliable sources for gram-to-kilogram scale, particularly for Asian-based synthesis operations.

Tier 2: Catalog Aggregators
  • Sigma-Aldrich / Fisher Scientific: Often list the compound but fulfill through third-party vendors (like the ones above). Expect higher prices and longer lead times.

  • Ambeed / AChemBlock: Good for quick price comparisons, but verify stock location (US vs. Overseas) to estimate delivery time.

Tier 3: Custom Synthesis CROs

If bulk (>1 kg) is required, catalog suppliers may be too expensive. Engage a CRO (e.g., WuXi AppTec, Pharmaron) to synthesize via the route in Figure 1 , specifying a strict limit (<0.5%) on the hydroxymethyl impurity.

Vendor Qualification Protocol

Do not accept a Certificate of Analysis (CoA) at face value. Use this protocol to validate a new supplier's batch.

Step 1: Analytical Triage

Request the H-NMR and LCMS raw data before purchase. Look for:

  • 1H NMR (CDCl₃):

    • Diagnostic Peak: The methoxy singlet (-OCH3) should appear around 3.4–3.5 ppm .

    • Linker Peak: The methylene singlet (-CH2-) should be around 4.5–4.6 ppm .

    • Impurity Flag: A singlet around 4.7 ppm (variable) or broad exchangeable proton indicates the alcohol impurity (CAS 88139-91-7).

  • LCMS:

    • Target Mass: [M+H]⁺ = 202/204 (1:1 Br isotope pattern).

    • Impurity Mass: [M+H]⁺ = 188/190 indicates the alcohol (loss of -CH3 vs -H, mass difference of 14).

Step 2: Functional Use Test (The "Suzuki Standard")

If purchasing a large lot (>10g), perform a pilot reaction.

  • Reaction: Suzuki coupling with Phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/H₂O.

  • Pass Criteria: >90% conversion by LCMS in 2 hours at 80°C.

  • Fail Criteria: Significant debromination (formation of 2-(methoxymethyl)pyridine) or catalyst poisoning (stalled reaction), often caused by sulfur or copper residues from the supplier's synthesis.

Vendor Qualification Workflow

VendorQual Start Receive Sample/Data CheckNMR Check 1H NMR (Look for 3.4 ppm -OMe) Start->CheckNMR CheckLCMS Check LCMS (Look for 188/190 mass) CheckNMR->CheckLCMS Decision1 Is Alcohol Present? CheckLCMS->Decision1 Reject REJECT BATCH (Alcohol will quench reagents) Decision1->Reject Yes (>1%) Pilot Pilot Suzuki Coupling (50mg scale) Decision1->Pilot No Pilot->Reject <50% Conv. Approve APPROVE VENDOR (Proceed to Bulk) Pilot->Approve >90% Conv.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ethers can form peroxides over long periods, though the pyridine ring adds some stability.

  • Hygroscopicity: The compound is moderately hygroscopic. Always warm to room temperature before opening the bottle to prevent condensation, which can lead to hydrolysis of the ether linkage over time (though slow).

  • Safety: Treat as an irritant. The benzylic-like ether position can be susceptible to oxidation; avoid storage near strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 88139-91-7 (Alcohol Precursor). Retrieved from [Link][3]

Sources

Discovery and history of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features—a bromine atom ripe for cross-coupling reactions and a methoxymethyl group that can influence solubility and act as a steric and electronic modulator—make it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the strategic application of this compound in the development of novel therapeutic agents. By delving into specific case studies, we will illustrate the causality behind its use in experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, owing to its ability to engage in hydrogen bonding and its unique electronic properties. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity, pharmacokinetic profile, and overall efficacy. This compound represents a particularly valuable iteration of a functionalized pyridine. The bromine atom at the 5-position serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Concurrently, the 2-(methoxymethyl) group provides a stable, non-reactive moiety that can influence the molecule's conformation and solubility, while also precluding unwanted metabolism at that position. This guide explores the history of this compound not as a singular discovery, but as an enabling tool in the broader narrative of synthetic chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow oil
Boiling Point 95-100 °C at 15 mmHg
Density 1.458 g/cm³
CAS Number 138652-16-3
A General Synthetic Approach

While numerous synthetic routes to this compound may exist, a common and illustrative pathway begins with the readily available 2-methyl-5-bromopyridine. This approach involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution with methoxide.

SynthesisWorkflow Start 5-Bromo-2-methylpyridine Intermediate 5-Bromo-2-(bromomethyl)pyridine Start->Intermediate NBS, AIBN CCl₄, Δ Product This compound Intermediate->Product NaOCH₃ CH₃OH

Figure 1: General synthetic workflow for this compound.

The following protocol is a representative, self-validating system for the synthesis of the title compound.

Step 1: Radical Bromination

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-Bromo-2-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Bromo-2-(bromomethyl)pyridine. This intermediate is often used in the next step without further purification.

Causality and Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen over elemental bromine for its ability to provide a low, steady-state concentration of Br₂, which is crucial for selective radical chain reactions and minimizing side products.

  • AIBN as Initiator: AIBN is a common radical initiator that decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination chain reaction.

  • CCl₄ as Solvent: Carbon tetrachloride is a non-polar solvent that is inert to the reaction conditions and effectively solubilizes the reactants.

Step 2: Nucleophilic Substitution

  • Setup: In a separate flask, prepare a solution of sodium methoxide (NaOCH₃) by carefully adding sodium metal (1.5 eq) to anhydrous methanol (CH₃OH) under a nitrogen atmosphere at 0°C.

  • Reaction: To this solution, add the crude 5-Bromo-2-(bromomethyl)pyridine from the previous step, dissolved in a minimal amount of methanol, dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure oil.

Causality and Experimental Choices:

  • Sodium Methoxide: A strong nucleophile and base, sodium methoxide readily displaces the benzylic bromide in an Sₙ2 reaction.

  • Anhydrous Conditions: The exclusion of water is critical as methoxide is a strong base and water could interfere with the desired nucleophilic substitution.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile intermediate. The bromine atom at the 5-position is the key to its utility, providing a reactive site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

Case Study: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Modulating the activity of these receptors is a key therapeutic strategy. This compound has been utilized in the synthesis of potent and selective nAChR ligands.[1]

In a typical synthetic route, the bromine atom can be displaced via a Suzuki coupling reaction with an appropriate boronic acid to introduce a new aromatic or heteroaromatic ring system. This new substituent can be designed to interact with specific amino acid residues in the binding pocket of the nAChR subtype of interest.

DrugSynthesis Start This compound Product 5-Aryl-2-(methoxymethyl)pyridine (nAChR Ligand Scaffold) Start->Product Suzuki Coupling (Pd Catalyst, Base) Reagent Aryl Boronic Acid (R-B(OH)₂) Reagent->Product

Figure 2: Suzuki coupling of this compound.

Role in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of oncology research. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound can serve as a starting point for the synthesis of such molecules. The methoxymethyl group can provide a vector for hydrogen bonding interactions within the ATP-binding site of the kinase, while the 5-position can be elaborated to provide selectivity and potency.

Conclusion

This compound is a prime example of a chemical building block whose value is defined by its versatility and strategic utility. While its own history is not marked by a singular, celebrated discovery, its impact is written in the successful synthesis of countless complex molecules that have advanced the frontiers of medicine. For the modern medicinal chemist, it is not just a reagent, but a reliable tool for the rational design and efficient synthesis of the next generation of therapeutics. Its continued application in both academic and industrial research underscores its enduring importance in the field.

References

  • Vertex Pharmaceuticals Incorporated. (2014). Preparation of pyrazinone-substituted aminopyridine and pyrimidine compounds for treating diabetes. Google Patents.
  • AbbVie Inc. (2015). Compounds for the treatment of sleeping disorders. Google Patents.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Bromo-2-(methoxymethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the spectroscopic properties of 5-Bromo-2-(methoxymethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research, is currently hindered by the limited availability of public experimental data. An extensive search of scientific literature and chemical databases did not yield published experimental spectra (¹H NMR, ¹³C NMR, IR, UV-Vis) for this specific compound.

While a PubChem entry exists for this compound (CID 54044357), it notably lacks experimental spectroscopic data and states, "No literature data available for this compound."[1] The entry does provide predicted mass spectrometry data based on its chemical formula, C₇H₈BrNO.[1]

This guide, therefore, cannot provide a direct, in-depth analysis of the experimental spectroscopic characteristics of this compound. To do so without verified data would compromise scientific integrity.

However, to fulfill the spirit of the request and provide a framework for researchers who may synthesize this compound, this document will outline the expected spectroscopic characteristics based on the known properties of its constituent functional groups and data from closely related analogs. This predictive approach will serve as a preliminary guide for the identification and characterization of this compound upon its synthesis and experimental analysis.

Predicted Spectroscopic Profile

The structural features of this compound—a brominated pyridine ring with a methoxymethyl substituent—allow for the prediction of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxymethyl group.

  • Aromatic Region: Three signals are anticipated in the aromatic region, corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The bromine at position 5 and the methoxymethyl group at position 2 will influence their chemical shifts and coupling patterns. Specifically, the proton at C6 is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom.

  • Aliphatic Region: Two singlets are predicted for the methoxymethyl group. One for the methylene (-CH₂-) protons adjacent to the pyridine ring and the ether oxygen, and another for the methyl (-CH₃) protons of the methoxy group.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule.

  • Aromatic Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the nitrogen (C2 and C6) will also show characteristic downfield shifts.

  • Aliphatic Carbons: Two signals are anticipated for the methoxymethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxymethyl group (-CH₂OCH₃).

The PubChem database provides predicted m/z values for various adducts of this compound, which can be a useful reference for experimental mass spectrometry.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key Absorptions:

  • C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Medium to strong bands are anticipated in the 2850-3000 cm⁻¹ region for the methoxymethyl group.

  • C=N and C=C Stretching (Pyridine Ring): Several characteristic bands are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretching (Ether): A strong, characteristic band is predicted in the 1050-1150 cm⁻¹ region.

  • C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹) is expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine and its derivatives, π → π* and n → π* transitions are typically observed. The presence of the bromo and methoxymethyl substituents will cause shifts in the absorption maxima compared to unsubstituted pyridine.

Experimental Protocols for Characterization

Should a researcher synthesize this compound, the following general protocols can be employed for its spectroscopic characterization.

NMR Spectroscopy Workflow

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_0 Sample Introduction cluster_1 Ionization & Mass Analysis cluster_2 Data Interpretation A Prepare dilute solution of sample B Inject into MS source (e.g., ESI, GC-MS) A->B C Ionize molecules B->C D Separate ions by m/z ratio C->D E Detect ions D->E F Generate mass spectrum E->F G Identify molecular ion peak and isotopic pattern F->G H Analyze fragmentation pattern G->H

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

While a definitive experimental spectroscopic guide for this compound cannot be presented at this time due to a lack of public data, this document provides a robust predictive framework for its characterization. The expected NMR, MS, IR, and UV-Vis signatures have been outlined based on established principles of spectroscopy and comparison with related structures. The provided experimental workflows offer a standardized approach for researchers to follow upon the synthesis of this compound. It is hoped that future research will lead to the publication of experimental data, which will allow for a complete and authoritative spectroscopic guide to be written.

References

  • This reference is a placeholder for future experimental d
  • PubChem. This compound. [Link]

Sources

Solubility of 5-Bromo-2-(methoxymethyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(methoxymethyl)pyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties of the compound, offers a robust, step-by-step experimental protocol for accurate solubility determination, and presents a theoretical framework based on Hansen Solubility Parameters (HSP) to predict and rationalize solubility in various organic solvents. This guide is designed to empower researchers with the necessary tools and knowledge to effectively work with this versatile pyridine derivative.

Introduction: The Critical Role of Solubility

This compound is a halogenated and ether-functionalized pyridine derivative frequently employed as a building block in the synthesis of complex, biologically active molecules. Its utility in multi-step synthetic routes and its incorporation into final active pharmaceutical ingredients (APIs) make a thorough understanding of its solubility profile indispensable. Solubility is a fundamental physical property that governs reaction kinetics, purification strategies (such as crystallization), and formulation development.[1][2] Poorly understood solubility can lead to significant challenges, including inefficient reactions, low yields, and difficulties in achieving desired purity levels.

In the context of drug development, the solubility of intermediates and final compounds directly impacts bioavailability and the ultimate therapeutic efficacy of a drug.[3] An early and accurate assessment of solubility in a range of relevant organic solvents allows for more rational process design, saving valuable time and resources. This guide addresses the current information gap by providing both a practical methodology for solubility determination and a theoretical lens through which to interpret and predict the behavior of this compound.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. The structure of this compound combines several features that influence its interactions with solvents.

  • Molecular Formula: C₇H₈BrNO[4]

  • Molecular Weight: 202.05 g/mol

  • Structure: The molecule consists of a pyridine ring, which provides a degree of polarity and potential for hydrogen bonding via the nitrogen atom. The bromine atom is electron-withdrawing and contributes to the molecule's overall polarizability. The methoxymethyl group at the 2-position introduces an ether linkage, which can act as a hydrogen bond acceptor.

The predicted octanol-water partition coefficient (XlogP) is 1.2, suggesting a moderate level of lipophilicity.[4] This value indicates that while it has some affinity for non-polar environments, it retains features that allow for interaction with more polar solvents.

PropertyValue/DescriptionSource
Molecular FormulaC₇H₈BrNOPubChem[4]
Molecular Weight202.05 g/mol PubChem[4]
Predicted XlogP1.2PubChemLite[4]
AppearanceExpected to be a liquid or low-melting solidInferred
Key Functional GroupsPyridine ring, Bromo substituent, Methoxymethyl etherPubChem[4]

Theoretical Solubility Profile: A Hansen Solubility Parameter Approach

In the absence of experimental data, theoretical models can provide valuable predictions. The Hansen Solubility Parameter (HSP) model is a powerful tool for predicting miscibility and solubility.[5] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that "like dissolves like." A solute will have high solubility in a solvent with similar HSP values. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.

Since the exact HSP values for this compound are not published, they can be estimated by using group contribution methods or by analogy to structurally similar compounds. For the purpose of this guide, we will use values from related structures to create a probable HSP region for our target molecule.

  • Pyridine: δD=19.0, δP=8.8, δH=5.9

  • Anisole (Methoxybenzene): δD=17.8, δP=4.4, δH=6.9[5]

  • Bromobenzene: δD=19.4, δP=5.7, δH=2.0

Based on these, the estimated HSP for this compound would likely fall in the range of:

  • δD: 18-20 MPa½

  • δP: 5-9 MPa½

  • δH: 4-7 MPa½

This estimation suggests that the compound will be most soluble in solvents that are moderately polar and have some hydrogen bonding capability. Solvents like acetone, ethyl acetate, and dichloromethane are predicted to be good candidates, while highly non-polar solvents like hexane or highly polar, protic solvents like water would be poorer choices.

G cluster_solute Solute: this compound cluster_solvents Potential Solvents (HSP Values) Solute δD: ~19 δP: ~7 δH: ~5.5 Hexane Hexane (14.9, 0, 0) Solute->Hexane Large HSP Distance (Poor Solubility) Acetone Acetone (15.5, 10.4, 7.0) Solute->Acetone Small HSP Distance (Good Solubility) Ethanol Ethanol (15.8, 8.8, 19.4) Solute->Ethanol Moderate HSP Distance (Moderate Solubility) DCM Dichloromethane (17.0, 7.3, 7.1) Solute->DCM Small HSP Distance (Good Solubility)

Caption: Experimental workflow for gravimetric solubility determination.

Data Interpretation and Influencing Factors

The solubility of this compound will vary based on the physicochemical properties of the solvent.

  • Polarity: Solvents with moderate polarity, such as acetone and ethyl acetate, are expected to be effective due to the polar nature of the pyridine ring and ether group.

  • Hydrogen Bonding: The nitrogen atom on the pyridine ring and the oxygen on the methoxymethyl group can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (like alcohols) may show good solubility, but this can be complex. While ethanol might be a good solvent, the extensive hydrogen-bonding network in water makes it a poor solvent for this moderately lipophilic molecule.

  • Dispersion Forces: The aromatic ring and bromine atom contribute to dispersion interactions, allowing for some solubility in less polar solvents like toluene. However, in highly non-polar solvents like hexane, where dispersion forces are the only significant interaction, solubility is expected to be low.

By correlating the experimental results with the HSP of the solvents, a more refined, empirical HSP value for this compound can be determined, enabling more accurate predictions for other solvent systems.

Conclusion

While published quantitative data for the solubility of this compound is scarce, this guide provides the necessary framework for researchers to confidently approach its use in organic synthesis and development. By combining a robust experimental protocol with a sound theoretical understanding based on Hansen Solubility Parameters, scientists can efficiently determine the optimal solvent systems for their specific applications. This integrated approach not only solves the immediate challenge of solvent selection but also contributes to a deeper understanding of the physicochemical behavior of this important chemical intermediate, fostering more efficient and successful research outcomes.

References

  • International Union of Pure and Applied Chemistry (IUPAC).Solubility Data Series. This series provides comprehensive and critical compilations of solubility data for various systems. While not containing the specific compound, it establishes the standards for solubility measurement. [Link: Not a direct clickable link, but searchable via IUPAC resources]
  • PubChem. (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. (Provides physicochemical data for a closely related compound).

  • Abbott, S. HSP Basics | Practical Solubility Science. (Provides a clear introduction to Hansen Solubility Parameters and their application).

  • PubChemLite. this compound (C7H8BrNO). (Provides basic compound information and predicted properties).

  • Sigma-Aldrich. 5-Bromo-2-methoxypyridine. (Product information page for a similar compound, often includes basic properties).

  • Chem-Impex International. 5-Bromo-2-methoxypyridine. (Provides information on the utility of related compounds in synthesis).

  • Jubilant Ingrevia. 5-Bromo-2-Methoxypyridine. (Lists applications of similar pyridine derivatives in the pharmaceutical industry).

  • Thermo Fisher Scientific. 5-Bromo-2-methoxypyridine, 97%. (Provides chemical identifiers and basic properties for a related compound).

  • He, Y., et al. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC, NIH. (Discusses how substituents on a pyridine ring affect physical properties).

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. (Details the critical role of solubility in drug development).

  • Coltescu, A.R., et al. The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J. (Highlights the role of solubility in achieving effective pharmaceutical formulations).

  • Veranova. Improving solubility and accelerating drug development. (Discusses the challenges and solutions related to poor solubility in the pharmaceutical industry).

Sources

Methodological & Application

Suzuki coupling of 5-Bromo-2-(methoxymethyl)pyridine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki Coupling of 5-Bromo-2-(methoxymethyl)pyridine: Protocol, Mechanism, and Field-Proven Insights

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic and industrial laboratories, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its power lies in the ability to couple organoboron compounds with organic halides or triflates under relatively mild conditions, with high functional group tolerance and excellent yields.[3]

Within the vast landscape of medicinal chemistry, pyridine derivatives are privileged scaffolds, appearing in a multitude of biologically active molecules.[2][4][5] The this compound building block is of particular interest. The bromine at the 5-position provides a reactive handle for C-C bond formation via cross-coupling, while the 2-(methoxymethyl) group can influence the molecule's solubility, conformational properties, and metabolic stability. This guide provides a detailed protocol for the Suzuki coupling of this key intermediate, grounded in mechanistic principles and practical expertise to empower researchers in drug discovery and materials science.

Principle of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a catalytic cycle orchestrated by a palladium(0) complex.[1][4] While Pd(II) sources are often used as pre-catalysts, they are reduced in situ to the active Pd(0) species to initiate the cycle.[2] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The cycle begins when the active, coordinatively unsaturated 14-electron Pd(0) complex inserts into the carbon-bromine bond of this compound. This step forms a new, square planar Pd(II) intermediate.[6][7] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: This step requires the activation of the organoboron species (e.g., an arylboronic acid) by a base.[8] The base converts the boronic acid into a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[4][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium complex couple, forming the desired C-C bond and the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl R¹-Pd(II)L₂-Br Pd0->PdII_Aryl RedElim Reductive Elimination Pd0->RedElim Regeneration OxAdd Oxidative Addition Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² BoronicAcid R²-B(OH)₂ + Base PdII_Diorgano->RedElim Product R¹-R² (Product) RedElim->Product ArylHalide R¹-Br (this compound) ArylHalide->OxAdd BoronicAcid->PdII_Diorgano [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a simple Pd salt, e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Scientist's Note: If using a Pd(II) pre-catalyst like Pd(OAc)₂, a phosphine ligand must also be added. The choice of ligand is critical for success (see table below).

  • Solvent Addition and Degassing:

    • Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).

    • Seal the flask with a septum and degas the mixture thoroughly. This is crucial as oxygen can deactivate the Pd(0) catalyst. Degassing can be achieved by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C).[5]

    • Stir the reaction mixture vigorously for the specified time (2-24 hours).

  • Monitoring the Reaction:

    • Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents unnecessary heating and potential byproduct formation.

  • Workup Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.[4]

    • Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.

Expertise & Experience: Optimizing Key Reaction Parameters

The success of a Suzuki coupling, especially with heteroaromatic substrates, often depends on the careful selection of reaction components. The following table summarizes key parameters and provides expert rationale for their selection.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd(0) sources like Pd(PPh₃)₄ are ready to enter the catalytic cycle. Pd(II) pre-catalysts like Pd(OAc)₂ are often more stable and cost-effective but require in situ reduction, which can be facilitated by phosphine ligands or solvents.[2]
Ligand PPh₃, PCy₃, SPhos, XPhos, dppfThe ligand stabilizes the palladium catalyst and tunes its reactivity. Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos) often accelerate oxidative addition and reductive elimination, making them ideal for challenging couplings involving less reactive bromides or chlorides.[9][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is essential for activating the boronic acid.[8] K₂CO₃ is a common, cost-effective choice for many reactions.[10] K₃PO₄ is a stronger, non-nucleophilic base often used under anhydrous conditions to prevent protodeborylation (hydrolysis of the boronic acid).[10] Cs₂CO₃ is highly effective but more expensive.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixed aqueous-organic system is common to dissolve both the organic starting materials and the inorganic base.[7][11] Dioxane is a traditional choice, but 2-MeTHF is a greener alternative.[10] DMF or Toluene can be used for substrates with poor solubility or when higher temperatures are required.
Boron Source Boronic Acids, Boronate Esters (e.g., pinacol), MIDA boronatesBoronic acids are most common but can be prone to decomposition (protodeborylation).[7] Pinacol esters or MIDA boronates offer enhanced stability, especially for heteroaryl or vinyl boronic species, and can be used for slow, controlled release of the boronic acid under reaction conditions.[12]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the protocol, a robust validation strategy is essential.

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS provides real-time data on the reaction's progress. A successful reaction will show the clean conversion of the this compound spot/peak to a new, less polar product spot/peak, with minimal side-product formation.

  • Purification Confirmation: During column chromatography, fractions should be analyzed (e.g., by TLC) to ensure clean separation of the product from residual starting materials and catalytic byproducts.

  • Structural Verification: The identity and purity of the final isolated product must be unequivocally confirmed.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The disappearance of the proton signal in the aromatic region corresponding to the position of the bromine and the appearance of new aromatic signals from the coupled partner are key indicators.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Validation A 1. Reagent Assembly (Pyridine, Boronic Acid, Catalyst, Base) B 2. Add Solvents & Degas (Inert Atmosphere) A->B C 3. Heat & Stir (e.g., 80-100°C, 2-24h) B->C D 4. Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E 5. Quench & Aqueous Workup (Extraction) D->E Complete F 6. Dry & Concentrate (Rotary Evaporation) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product H->I

Caption: A typical experimental workflow for Suzuki coupling.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its functional group tolerance and generally mild reaction conditions.[1][4]

This application note provides a detailed guide to the Sonogashira coupling of 5-Bromo-2-(methoxymethyl)pyridine, a key intermediate in the development of novel therapeutics and functional materials. The presence of the pyridine ring and the methoxymethyl substituent introduces specific electronic and steric considerations that necessitate a careful optimization of reaction parameters. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both traditional and copper-free conditions, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper.[1][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II)-aryl complex.[2][6]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated pyridine product and regenerate the active Pd(0) catalyst.[1][6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: A base deprotonates the terminal alkyne, forming a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[1][6]

The presence of copper accelerates the reaction, allowing for milder conditions.[1][5] However, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[1][7]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetalation->PdII_Alkyne Reductive_Elimination Reductive Elimination PdII_Alkyne->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar-C≡CR Reductive_Elimination->Product CuI Cu(I) Pi_Complex [Cu(I)(H-C≡CR)]⁺ CuI->Pi_Complex H-C≡CR Cu_Acetylide Cu-C≡CR Pi_Complex->Cu_Acetylide Base Cu_Acetylide->Transmetalation Base Base Alkyne H-C≡CR Workflow_Cu cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add solids (Aryl Bromide, Pd catalyst, CuI) to Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed THF and TEA B->C D Add terminal alkyne C->D E Stir at RT to 60°C D->E F Monitor reaction (TLC, LC-MS) E->F G Dilute and filter through Celite F->G H Aqueous wash (NH₄Cl, Brine) G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Sources

Application Notes and Protocols: Heck Reaction Protocol for 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning transformation enables the vinylation of aryl, vinyl, or benzyl halides with alkenes, providing a direct route to substituted olefins which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] For researchers and professionals in drug development, the Heck reaction offers a reliable method for the late-stage functionalization of complex molecules and the construction of key intermediates.

This application note provides a detailed, field-proven protocol for the Heck reaction of 5-Bromo-2-(methoxymethyl)pyridine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of each reaction component, and provide a step-by-step guide for its successful execution. The protocol is designed to be a self-validating system, ensuring reproducibility and high yields.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle can be broadly divided into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by the insertion of the alkene into the palladium-aryl bond. This step, also known as carbopalladation, forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: A base is required to neutralize the generated hydrobromic acid and regenerate the active Pd(0) catalyst from the palladium-hydride complex, thus closing the catalytic loop.

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Reaction_Cycle cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2(Br) Ar-Pd(II)L2(Br) Pd(0)L2->Ar-Pd(II)L2(Br) Oxidative Addition (Ar-Br) Olefin_Complex Olefin_Complex Ar-Pd(II)L2(Br)->Olefin_Complex Olefin Coordination Alkyl_Pd_Complex Alkyl_Pd_Complex Olefin_Complex->Alkyl_Pd_Complex Migratory Insertion Product_Complex Product_Complex Alkyl_Pd_Complex->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Product Substituted Alkene Product_Complex->Product Product Release Ar-Br This compound Olefin Alkene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Optimized Protocol for the Heck Reaction of this compound

This protocol is designed for the coupling of this compound with a generic acrylate, such as ethyl acrylate, a common and effective coupling partner. The principles outlined can be adapted for other olefins, although optimization may be required.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
This compound>97%VariousAryl halide substrate
Ethyl acrylate>99%, contains MEHQVariousOlefin coupling partner
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeVariousPalladium catalyst precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)>97%VariousLigand
Triethylamine (Et₃N)>99.5%VariousBase
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%VariousSolvent
Tetrabutylammonium bromide (TBAB)>98%VariousAdditive (optional, but recommended)
Microwave reaction vials-VariousReaction vessel
Standard laboratory glassware-VariousWorkup and purification
Inert gas (Nitrogen or Argon)High purityVariousTo maintain an inert atmosphere
Experimental Procedure

Diagram of the Experimental Workflow:

Experimental_Workflow start Start reagent_prep Reagent Preparation and Vial Setup start->reagent_prep 1 reaction Microwave Irradiation reagent_prep->reaction 2 workup Reaction Workup and Extraction reaction->workup 3 purification Column Chromatography workup->purification 4 analysis Product Characterization purification->analysis 5 end End analysis->end 6

Caption: General workflow for the Heck reaction.

Step-by-Step Protocol:

  • Reaction Setup:

    • To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%).

    • Add tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

    • Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv). The inclusion of TBAB can significantly enhance the reaction rate and yield in many Heck reactions.[3]

    • Seal the vial with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL). DMF is a common solvent for Heck reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[3]

    • Add triethylamine (Et₃N) (2.0 mmol, 2.0 equiv). Triethylamine acts as the base to neutralize the HBr formed during the reaction.

    • Add ethyl acrylate (1.5 mmol, 1.5 equiv). An excess of the olefin is often used to ensure complete consumption of the aryl halide.

  • Microwave-Assisted Reaction:

    • Place the sealed vial into the microwave reactor.

    • Irradiate the reaction mixture at 120-150°C for 15-30 minutes. Microwave irradiation can dramatically reduce reaction times compared to conventional heating.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species. Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes oxidative addition. The choice of ligand can significantly influence the reaction's efficiency and selectivity.

  • Base: Triethylamine is a widely used organic base in Heck reactions. It is sufficiently strong to neutralize the generated acid but generally does not interfere with the catalytic cycle. Inorganic bases like potassium carbonate can also be effective.

  • Solvent: Anhydrous DMF is the solvent of choice due to its polarity, high boiling point, and ability to dissolve the reactants and catalyst. Other polar aprotic solvents like DMAc or NMP can also be used.

  • Additive: Tetrabutylammonium bromide (TBAB) can act as a phase-transfer catalyst and can also help to stabilize the palladium catalyst, often leading to improved yields and shorter reaction times.[3]

  • Microwave Irradiation: The use of microwave heating provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the reaction rate and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods.[3]

Trustworthiness and Self-Validation

The protocol's trustworthiness is established by its reliance on well-documented principles of the Heck reaction and the inclusion of steps for monitoring and purification. The progress of the reaction should be monitored by TLC or LC-MS to ensure the consumption of the starting material. The final product's identity and purity must be confirmed by standard analytical techniques, providing a self-validating system for the experimental outcome.

References

  • Mizoroki, T., et al. (1971). A novel method for the synthesis of stilbene derivatives. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 147-169). John Wiley & Sons, Inc. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

Sources

Scale-up Synthesis of 5-Bromo-2-(methoxymethyl)pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(methoxymethyl)pyridine is a key heterocyclic building block in modern drug discovery and development. Its substituted pyridine scaffold is a prevalent feature in a wide range of biologically active molecules, making a reliable and scalable synthesis route essential for pharmaceutical and agrochemical research. This application note provides a detailed, field-tested protocol for the multi-gram to kilogram-scale synthesis of this intermediate.

The presented methodology is a two-step process commencing from the commercially available 5-Bromo-2-(hydroxymethyl)pyridine. The core strategy involves an initial chlorination to form the more reactive benzylic-type halide, 5-Bromo-2-(chloromethyl)pyridine, followed by a nucleophilic substitution with sodium methoxide. This approach was designed with scalability, safety, and process robustness as primary considerations, avoiding hazardous reagents where possible and detailing critical process controls to ensure high yield and purity.

Overall Synthetic Scheme

The synthesis proceeds via two distinct chemical transformations:

  • Chlorination: Conversion of the primary alcohol in 5-Bromo-2-(hydroxymethyl)pyridine to a chloride using a mild and scalable chlorinating agent.

  • Etherification: A Williamson ether synthesis to install the methoxymethyl group via an SN2 reaction.[1][2]

Caption: Overall two-step reaction scheme.

Part 1: Scale-up Synthesis of 5-Bromo-2-(chloromethyl)pyridine

Scientific Rationale

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation. While classic reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective, their use at scale introduces significant safety and handling challenges due to their high reactivity and corrosive byproducts.

This protocol utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the chlorinating agent. This choice is deliberate for a scale-up operation for several key reasons:

  • Safety: Cyanuric chloride is a solid, making it easier and safer to handle than fuming liquids like SOCl₂.

  • Milder Conditions: The reaction proceeds under milder conditions, reducing the risk of side reactions and decomposition of the sensitive pyridine ring.[3]

  • Work-up Simplification: The primary byproduct, cyanuric acid, is a solid that can be easily removed by filtration, greatly simplifying the downstream purification process.[3]

A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier-Haack type reagent in situ, which is the active chlorinating species.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
5-Bromo-2-(hydroxymethyl)pyridine>97%Sigma-AldrichStarting material
Cyanuric Chloride>99%Acros OrganicsChlorinating agent
Acetonitrile (MeCN)Anhydrous, >99.8%Fisher ScientificReaction solvent
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor aqueous quench and neutralization
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)ACS Grade-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificDrying agent

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Filtration apparatus (e.g., Nutsche filter for large scale).

  • Rotary evaporator.

Experimental Protocol
  • Reactor Setup: Set up a dry, nitrogen-purged jacketed reactor equipped with an overhead stirrer, thermocouple, and condenser.

  • Reagent Charge: Charge the reactor with 5-Bromo-2-(hydroxymethyl)pyridine (1.0 eq), cyanuric chloride (0.5-0.6 eq, to provide a slight excess of chloride), and anhydrous acetonitrile (5-10 L/kg of starting material).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (approx. 0.1 eq).

  • Reaction: Begin stirring and gently heat the reactor jacket to 50-60 °C. The reaction is typically mildly exothermic. Maintain the internal temperature in this range for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. The cyanuric acid byproduct will precipitate as a white solid. Filter the slurry and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Aqueous Work-up: To the resulting crude oil/solid, add ethyl acetate (10 L/kg). Carefully quench the mixture by slowly adding it to a stirred solution of saturated sodium bicarbonate. Caution: Gas evolution (CO₂) may occur.

  • Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-2-(chloromethyl)pyridine as a crude solid. This material is often used directly in the next step without further purification.

Part 2: Scale-up Synthesis of this compound

Scientific Rationale

This step is a classic Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The methoxide anion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.

Key considerations for this reaction at scale are:

  • Substrate Reactivity: The substrate is a primary "benzylic-type" chloride, which is ideal for SN2 reactions and minimizes the risk of the competing E2 elimination pathway.[4][5]

  • Reagent Stoichiometry: A slight excess of sodium methoxide is used to ensure complete conversion of the starting material.

  • Temperature Control: The initial addition is performed at a low temperature (0-5 °C) to control the exotherm and prevent side reactions. The reaction is then allowed to warm to ambient temperature to drive it to completion.[6]

  • Moisture Control: Sodium methoxide is highly reactive with water. The reaction must be conducted under anhydrous conditions to prevent quenching the nucleophile and ensure high yields.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
5-Bromo-2-(chloromethyl)pyridineCrude from Part 1-Starting material
Sodium Methoxide (NaOMe)25-30% solution in MethanolSigma-AldrichNucleophile source; solution is easier to handle
Methanol (MeOH)Anhydrous, >99.8%Fisher ScientificReaction solvent
Deionized Water--For aqueous quench
Dichloromethane (DCM) or MTBEACS GradeVWRExtraction solvent
Brine (Saturated NaCl solution)ACS Grade-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeFisher ScientificDrying agent

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus (for final purification).

Experimental Protocol
  • Reactor Setup: Set up a dry, nitrogen-purged jacketed reactor.

  • Reagent Charge: Charge the crude 5-Bromo-2-(chloromethyl)pyridine (1.0 eq) into the reactor and dissolve it in anhydrous methanol (5-8 L/kg).

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Methoxide Addition: Slowly add the sodium methoxide solution (1.1-1.2 eq) via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC or GC-MS until completion.

  • Quench: Cool the reaction mixture back to 10-15 °C. Slowly and carefully add deionized water to quench the excess sodium methoxide.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction: Add the extraction solvent (DCM or MTBE, 10 L/kg) and deionized water. Separate the organic layer. Extract the aqueous layer again with the chosen solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a clear oil.[7]

Process Workflow and Data

Process_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Etherification s1_charge Charge Reactor: - 5-Bromo-2-(hydroxymethyl)pyridine - Cyanuric Chloride - Acetonitrile, DMF (cat.) s1_react Heat to 50-60 °C (4-8 hours) s1_charge->s1_react s1_cool Cool to RT s1_react->s1_cool s1_filter Filter Slurry (Remove Cyanuric Acid) s1_cool->s1_filter s1_conc Concentrate Filtrate s1_filter->s1_conc s1_workup Aqueous Work-up (EtOAc / NaHCO₃) s1_conc->s1_workup s1_dry Dry & Concentrate s1_workup->s1_dry s1_output Crude 5-Bromo-2- (chloromethyl)pyridine s1_dry->s1_output s2_charge Charge Reactor: - Crude Chloride from Step 1 - Anhydrous Methanol s1_output->s2_charge Transfer to Step 2 s2_cool Cool to 0-5 °C s2_charge->s2_cool s2_add Add NaOMe solution (T < 10 °C) s2_cool->s2_add s2_react Warm to RT (12-18 hours) s2_add->s2_react s2_quench Quench with Water s2_react->s2_quench s2_conc Concentrate in vacuo s2_quench->s2_conc s2_extract Extract with DCM/MTBE s2_conc->s2_extract s2_purify Vacuum Distillation s2_extract->s2_purify s2_output Final Product: This compound s2_purify->s2_output

Caption: End-to-end process workflow diagram.

Process Parameters
ParameterStep 1 (Chlorination)Step 2 (Etherification)Rationale
Key Reagent (eq) Cyanuric Chloride (0.5-0.6)Sodium Methoxide (1.1-1.2)Ensure complete reaction of the limiting reagent.
Solvent Volume 5-10 L/kg5-8 L/kgMaintain adequate stirring and heat transfer.
Temperature 50-60 °C0 °C to 25 °COptimize reaction rate while minimizing side products.
Reaction Time 4-8 hours12-18 hoursEnsure reaction goes to completion.
Typical Yield 90-95% (crude)80-90% (after purification)Based on analogous transformations.
Final Product Specifications
TestSpecificationMethod
Appearance Colorless to pale yellow oilVisual
Purity ≥ 98.0%HPLC
Identity Conforms to the structure¹H NMR, ¹³C NMR
Residual Solvent Per ICH guidelinesGC-HS

Analytical Method Insight: Purity analysis can be effectively performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of acetonitrile and water with a modifier like formic acid for mass spectrometry compatibility.[8]

Environment, Health, and Safety (EHS) Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough hazard analysis should be conducted before any scale-up activity.

  • 5-Bromo-2-(hydroxymethyl)pyridine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Cyanuric Chloride: Toxic if swallowed, causes severe skin burns and eye damage. Reacts with water.

  • 5-Bromo-2-(chloromethyl)pyridine: This intermediate is a lachrymator and should be handled with extreme care. It is classified as a corrosive solid.[10]

  • Sodium Methoxide: Highly corrosive and flammable. Reacts violently with water.[9] All transfers and reactions should be conducted under an inert atmosphere (e.g., Nitrogen).[11]

  • Personal Protective Equipment (PPE): Standard PPE includes safety glasses/goggles, a flame-retardant lab coat, and chemical-resistant gloves. For handling solids, a dust mask or respirator is required. Operations should be conducted in a well-ventilated fume hood or a controlled reactor bay.[9]

  • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of according to local environmental regulations. Excess sodium methoxide should be carefully quenched with a proton source (e.g., isopropanol, then water) before disposal.

Conclusion

The described two-step synthesis of this compound provides a reliable, robust, and scalable route to this valuable intermediate. The strategic selection of a solid, manageable chlorinating agent in Step 1 enhances the safety profile and simplifies the work-up, making it amenable to large-scale production. The subsequent Williamson ether synthesis is a high-yielding and well-understood transformation. By carefully controlling the outlined process parameters and adhering to strict safety protocols, researchers and drug development professionals can confidently produce multi-kilogram quantities of high-purity material.

References

  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. (CN114591250A).
  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. (CN101560183B).
  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. (CN101981007A).
  • Google Patents. (n.d.). Bromination of pyridine derivatives. (WO2019145177A1).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • den Hertog, H. J., & van der Plas, H. C. (1965). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 84(12), 1569-1577.
  • Asian Publication Corporation. (2025, April 30). A J C. Retrieved from [Link]

  • Baranczak, A., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Organic letters, 20(15), 4473–4477.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Dyson, G. M., & George, H. J. (1924). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of the Chemical Society, Transactions, 125, 1702-1706.
  • SIELC Technologies. (2018, May 16). Pyridine, 2-bromo-5-methyl-. Retrieved from [Link]

Sources

Understanding the Compound: Physicochemical Properties and Impurity Profile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 5-Bromo-2-(methoxymethyl)pyridine

For professionals in pharmaceutical research, drug development, and organic synthesis, the purity of key intermediates is paramount. This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its purification is a critical step to ensure the desired reaction outcomes, minimize side reactions, and guarantee the quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the most effective purification techniques for this compound, grounded in scientific principles and practical laboratory experience.

A successful purification strategy begins with a thorough understanding of the target compound's properties and the likely impurities. While specific experimental data for this compound may be limited, we can infer its properties from analogous structures found in the literature.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale/Significance
Molecular Formula C₇H₈BrNO-
Molecular Weight 202.05 g/mol Important for stoichiometric calculations and characterization.
Boiling Point >200 °C at atmospheric pressureSubstituted pyridines often have high boiling points.[1] This suggests that vacuum distillation is a viable purification method.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in non-polar solvents (e.g., hexanes).Crucial for selecting appropriate solvents for chromatography and recrystallization.
Appearance Likely a liquid or low-melting solid at room temperature.Influences handling and the choice between distillation and recrystallization.

Potential Impurities

The impurity profile is largely dependent on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Such as 3-bromo and other positional isomers, which can be difficult to separate due to similar physical properties.[1]

  • Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyridines.[2]

  • Solvent Residues: Residual solvents from the reaction or work-up.

  • Reagent-derived Impurities: Byproducts from the reagents used in the synthesis.

Choosing the Right Purification Strategy

The selection of an appropriate purification technique is a critical decision that depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Strategy Start Crude this compound Purity_Check Assess Purity (TLC, GC, NMR) Start->Purity_Check High_Purity High Purity (>95%)? Purity_Check->High_Purity Volatile_Impurities Volatile Impurities Present? High_Purity->Volatile_Impurities No Final_Product Pure Product (>99%) High_Purity->Final_Product Yes Thermal_Stability Thermally Stable? Volatile_Impurities->Thermal_Stability Yes Chromatography Column Chromatography Volatile_Impurities->Chromatography No Recrystallization Recrystallization Volatile_Impurities->Recrystallization Consider Thermal_Stability->Chromatography No Distillation Vacuum Distillation Thermal_Stability->Distillation Yes Chromatography->Final_Product Distillation->Final_Product Recrystallization->Final_Product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Vacuum Distillation

Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation. This method is ideal for separating the target compound from non-volatile impurities or those with significantly different boiling points.

When to Use:

  • For large-scale purification.

  • When impurities have a significantly higher or lower boiling point.

  • When the compound is thermally stable under reduced pressure.

Experimental Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a short-path distillation head for high-boiling compounds to minimize product loss.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently with a heating mantle. Stir the contents continuously.

  • Fraction Collection:

    • Collect any low-boiling impurities as the forerun.

    • As the temperature stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Monitor the purity of the collected fractions by TLC or GC.

  • Completion: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

Troubleshooting:

  • Bumping: Ensure vigorous stirring or fresh boiling chips are used.

  • Product Solidification in Condenser: If the product is a solid at room temperature, use a water-jacketed condenser with warm water circulating.

Protocol 2: Purification by Silica Gel Column Chromatography

Principle: This is a solid-liquid chromatographic technique where the separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) and their partitioning into a liquid mobile phase. It is a highly versatile and effective method for removing impurities with similar polarities.

When to Use:

  • For high-purity requirements (>98%).[3]

  • For separating isomeric and other closely related impurities.

  • For small to medium-scale purifications.

Experimental Protocol:

Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Pack_Column Pack Column with Silica Gel Slurry Prepare_Sample Prepare Sample (Dry Loading) Load_Sample Load Sample onto Column Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: Workflow for purification by column chromatography.

  • Solvent System Selection:

    • Determine an appropriate solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.[3]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading and generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).

    • Collect fractions and monitor the elution of the compound by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Solvent System Recommendations

Solvent System (v/v)PolarityTypical Application
Hexanes:Ethyl Acetate (9:1 to 7:3)Low to MediumGood starting point for separating non-polar impurities.
Dichloromethane:Methanol (99:1 to 95:5)Medium to HighUseful for more polar impurities.

Protocol 3: Purification by Recrystallization

Principle: This technique relies on the differences in solubility of the target compound and impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

When to Use:

  • When the compound is a solid at room temperature.

  • For removing small amounts of impurities.

  • As a final polishing step after another purification method.

Experimental Protocol:

  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • Gas Chromatography (GC): Provides quantitative information about the purity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for purity determination.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can be used for purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Safe Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Handle the compound in a well-ventilated fume hood.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. Available at: [Link]

  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem. Available at: [Link]

  • 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem. Available at: [Link]

  • Pyridine, 2-bromo-5-methyl- | SIELC Technologies. Available at: [Link]

Sources

Application Note: Optimized Negishi Coupling of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

5-Bromo-2-(methoxymethyl)pyridine (CAS: 13472-85-0) is a versatile heteroaryl building block.[1] The presence of the methoxymethyl (MOM) ether at the C2 position provides a stable, masked alcohol functionality, while the C5 bromide serves as the handle for cross-coupling.

The Negishi coupling is the preferred methodology for functionalizing this scaffold, particularly when coupling with alkyl-zinc reagents where Suzuki conditions (boronic acids) often suffer from slow transmetallation or protodeboronation.[1] However, this substrate presents specific challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate competitively to the Palladium center, arresting the catalytic cycle.

  • Chelation Effects: The C2-MOM group, while less sterically demanding than a tert-butyl group, can act as a hemilabile ligand, potentially altering the geometry of the active complex.[1]

This protocol utilizes Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a bidentate ligand system that resists displacement by the pyridine nitrogen and enforces a wide bite angle to accelerate reductive elimination.[1]

Critical Reagents & Equipment ("Mise-en-place")

Reagents
ReagentSpecificationRole
This compound >97% PurityElectrophile (Substrate)
Zinc Bromide (ZnBr₂) Anhydrous (99.9%)Transmetallation Salt
Pd(dppf)Cl₂[1] · DCM Complex with DCMCatalyst
Organolithium or Grignard Titrated prior to usePrecursor to Organozinc
THF Anhydrous, inhibitor-freeSolvent
Equipment
  • Schlenk Line: Dual manifold (Vacuum/Argon) essential.[1]

  • Reaction Vessel: Flame-dried 3-neck round bottom flask or sealed microwave vial.

  • Syringes: Gas-tight, purged with Argon.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path for the reaction, highlighting the split workflow between nucleophile preparation and the coupling event.

NegishiWorkflow Start Start DryZn 1. Dry ZnBr2 (Flame dry under vac) Start->DryZn PrepZn 2. Form R-Zn-Br (Transmetallation) DryZn->PrepZn + R-Mg-X / R-Li Mix 4. Addition (Add R-Zn-Br to Pd mix) PrepZn->Mix Cannula Transfer PrepPd 3. Catalyst Activation (Substrate + Pd in THF) PrepPd->Mix Heat 5. Reaction (60-70°C, 2-12h) Mix->Heat Workup 6. Quench & Workup (NH4Cl / EDTA) Heat->Workup

Caption: Operational workflow for the two-stage Negishi coupling process, ensuring anhydrous integrity of the organozinc species.

Detailed Protocol

Phase A: Preparation of the Organozinc Reagent (R-Zn-Br)

Note: Organozinc reagents are not typically isolated.[1] They are prepared in situ.

  • Drying ZnBr₂: Place anhydrous ZnBr₂ (1.5 equiv relative to substrate) in a Schlenk flask. Heat to 140°C under high vacuum for 1 hour to remove trace water. Cool to room temperature (RT) under Argon.

  • Solvation: Dissolve the dried ZnBr₂ in anhydrous THF (0.5 M concentration).

  • Transmetallation:

    • Cool the ZnBr₂ solution to 0°C (ice bath).

    • Dropwise add the corresponding Grignard reagent (R-Mg-X, 1.3 equiv) or Organolithium (R-Li, 1.3 equiv).[1]

    • Expert Insight: The reaction is exothermic.[1] Stir at 0°C for 15 min, then warm to RT for 30 min. The solution should be clear to slightly cloudy.[1] If a heavy precipitate forms, add more THF.[1]

Phase B: The Coupling Reaction
  • Catalyst Loading: In a separate flame-dried reaction vessel, add:

    • This compound (1.0 equiv, e.g., 1.0 mmol / 202 mg).[1]

    • Pd(dppf)Cl₂[1][2] · DCM (0.03 equiv / 3 mol%).[1]

    • Anhydrous THF (to reach 0.2 M substrate concentration).[1]

  • Activation: Purge with Argon for 5 minutes. Stir at RT for 5 minutes. The solution acts as the "receiving" vessel.

  • Addition: Using a cannula or gas-tight syringe, transfer the Phase A (Organozinc) solution into the Phase B (Catalyst/Substrate) vessel dropwise over 5 minutes.[1]

    • Why? Slow addition maintains a low concentration of active nucleophile, reducing homocoupling of the organozinc.[1]

  • Reaction: Heat the mixture to 65°C (oil bath temperature). Monitor by TLC or LCMS.[1]

    • Typical Time: 2 to 6 hours.[1]

    • Endpoint: Disappearance of the bromide (m/z 201/203 doublet).[1]

  • Workup (Crucial for Zinc removal):

    • Cool to RT.

    • Quench with saturated aqueous NH₄Cl .[1]

    • Chelation Wash: If the product is sticky or zinc salts persist, wash the organic layer with a 10% aqueous solution of Na₂EDTA or Rochelle's Salt. This sequesters Zn²⁺ and prevents emulsion.[1]

    • Extract with EtOAc (3x).[1] Dry over Na₂SO₄, filter, and concentrate.

Mechanistic Rationale & Troubleshooting

The Catalytic Cycle

Understanding the mechanism allows for rapid troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Py-Br TransMet Transmetallation (Zn transfer to Pd) OxAdd->TransMet + R-Zn-X Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Caption: Simplified Negishi catalytic cycle. The bidentate dppf ligand stabilizes the Pd(II) species post-oxidative addition.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation (O₂) or "Pyridine Poisoning"Ensure strict inert atmosphere. Switch to Pd(P(t-Bu)₃)₂ or increase Pd(dppf)Cl₂ to 5 mol%.
Homocoupling (R-R) Fast transmetallation, slow oxidative additionAdd the Organozinc slower (syringe pump).[1] Lower reaction temp to 50°C.
Protodehalogenation (Py-H) Moisture in solvent or reagentsRe-dry ZnBr₂ (critical).[1] Ensure THF is distilled/dried.
Low Yield Zinc salts trapping productUse EDTA wash during workup.[1]

References

  • Negishi Coupling Mechanism & Scope: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalyzed reaction of alkynylzinc reagents with alkenyl halides."[1] Journal of the Chemical Society, Chemical Communications, 1977 , 683-684.[1]

  • Use of Pd(dppf)Cl₂ for Heterocycles: Hayashi, T.; Konishi, M.; Kobori, Y.; Kumada, M.; Higuchi, T.; Hirotsu, K. "Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II): an effective catalyst for cross-coupling of secondary alkyl Grignard and zinc reagents with organic halides."[1] Journal of the American Chemical Society, 1984 , 106(1), 158–163.[1]

  • Preparation of Functionalized Organozincs: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides."[1] Angewandte Chemie International Edition, 2006 , 45(36), 6040-6044.[1] [1]

  • Substrate Data (this compound): PubChem Compound Summary for CID 11148151.[1] [1]

Sources

Biological Evaluation of Compounds Derived from 5-Bromo-2-(methoxymethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a "privileged structure" for targeting a wide array of biological entities.[2] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3]

The 5-Bromo-2-(methoxymethyl)pyridine core represents a versatile starting point for the synthesis of novel bioactive molecules. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methoxymethyl group at the 2-position can influence the compound's solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive overview of the methodologies and protocols for the biological evaluation of compounds derived from this promising scaffold, with a focus on their potential as anticancer agents and kinase inhibitors.

Part 1: Initial Screening for Biological Activity - Cytotoxicity Profiling

A primary and crucial step in the evaluation of novel compounds intended for oncology applications is the assessment of their cytotoxic effects on cancer cells. This initial screening helps to identify compounds that possess antiproliferative activity and provides a preliminary indication of their potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and relatively high-throughput colorimetric method for this purpose.

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in an organic solvent. The intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is then quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). A decrease in the signal indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic activity (inhibition of cell proliferation).

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation & Assay cluster_readout Data Acquisition cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding add_compounds 4. Add Compounds to Wells cell_seeding->add_compounds compound_prep 3. Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubate 5. Incubate for 48-72 hours add_mtt 6. Add MTT Reagent incubate->add_mtt incubate_mtt 7. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 8. Solubilize Formazan Crystals incubate_mtt->solubilize read_plate 9. Measure Absorbance solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Test compounds derived from this compound, dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Dilute the cells in complete medium to the desired seeding density (typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control. c. Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. d. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curve using non-linear regression analysis.

Part 2: Target-Oriented Evaluation - Kinase Inhibition Assays

Many pyridine-based molecules have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[6] Therefore, a logical next step in the biological evaluation of this compound derivatives is to assess their ability to inhibit specific kinases that are relevant to cancer progression. PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR) are two such kinases that are well-established cancer drug targets.

The Significance of PIM-1 and EGFR Kinases in Oncology
  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[4] Its overexpression is associated with various hematological and solid tumors, making it an attractive target for anticancer drug development.[4]

  • EGFR: The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis.[7] Mutations and overexpression of EGFR are common in several cancers, including non-small cell lung cancer and glioblastoma.[7]

General Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_readout Data Acquisition & Analysis reagents 1. Prepare Kinase, Substrate, ATP, and Inhibitor Solutions plate_setup 2. Add Reagents to Assay Plate reagents->plate_setup initiate_rxn 3. Initiate Reaction (e.g., by adding ATP) plate_setup->initiate_rxn incubate_rxn 4. Incubate at Room Temp or 30°C initiate_rxn->incubate_rxn stop_rxn 5. Stop Reaction and Add Detection Reagent incubate_rxn->stop_rxn incubate_detect 6. Incubate for Signal Development stop_rxn->incubate_detect read_signal 7. Read Signal (Luminescence/Fluorescence) incubate_detect->read_signal analyze_data 8. Calculate % Inhibition and IC50 read_signal->analyze_data report report analyze_data->report Report Results

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for PIM-1 Kinase Inhibition Assay (Luminescent Format)

This protocol is adapted for a generic luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate (e.g., a specific peptide substrate)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds derived from this compound, dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test compounds in kinase assay buffer. b. Prepare a solution of PIM-1 kinase in kinase assay buffer. c. Prepare a solution of the PIM-1 substrate and ATP in kinase assay buffer.

  • Kinase Reaction: a. To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (for control wells). b. Add 2 µL of the PIM-1 kinase solution to each well. c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes.

  • Luminescence Measurement: a. Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration using the following formula: % Inhibition = 100 - [((RLU_compound - RLU_min) / (RLU_max - RLU_min)) x 100] (where RLU is Relative Luminescence Units, RLU_compound is the signal in the presence of the inhibitor, RLU_min is the signal of the no-kinase control, and RLU_max is the signal of the DMSO control). b. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Exemplary Biological Data of Pyridine-Based Kinase Inhibitors
Compound IDCore StructurePIM-1 IC₅₀ (nM)[4]
12 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative14.3
11 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative19.4
13 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative42.3
14 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative19.8
Staurosporine (Reference Inhibitor)16.7

Part 3: In Silico Profiling for Drug-Likeness - ADME Prediction

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. In silico (computational) methods provide a rapid and cost-effective way to predict the pharmacokinetic profile of novel compounds before committing to resource-intensive in vitro and in vivo studies.

Key ADME Parameters and Their Importance
  • Absorption: Predicts the extent to which a compound is absorbed into the bloodstream after administration. Key factors include solubility and permeability.

  • Distribution: Describes how a compound is distributed throughout the body's tissues and fluids. This is influenced by factors like plasma protein binding and the ability to cross the blood-brain barrier.

  • Metabolism: Refers to the biotransformation of a compound by enzymes, primarily in the liver. Metabolic stability is a crucial parameter.

  • Excretion: The process by which a compound and its metabolites are eliminated from the body.

Protocol for In Silico ADME Prediction

A variety of free and commercial software tools are available for ADME prediction. The following is a general protocol using a web-based tool like SwissADME.

Procedure:

  • Input Compound Structure: a. Obtain the chemical structure of the this compound derivative in a compatible format (e.g., SMILES string).

  • Access the Prediction Tool: a. Navigate to a web-based ADME prediction server (e.g., SwissADME).

  • Submit the Structure: a. Paste the SMILES string of the compound into the input field. b. Initiate the calculation.

  • Analyze the Results: a. The tool will generate a report with predictions for various physicochemical and pharmacokinetic properties, including:

    • Lipophilicity (LogP): An indicator of a compound's solubility and permeability.
    • Water Solubility: Predicts the solubility of the compound in water.
    • Drug-Likeness: Evaluates the compound based on established rules (e.g., Lipinski's Rule of Five) to assess its potential as an orally bioavailable drug.
    • Pharmacokinetics: Provides predictions for gastrointestinal absorption and blood-brain barrier penetration.
    • Metabolism: Predicts potential interactions with cytochrome P450 (CYP) enzymes, which are key for drug metabolism.
  • Interpretation: a. Compare the predicted properties of the novel compounds to the acceptable ranges for drug candidates. This analysis helps to prioritize compounds with favorable ADME profiles for further experimental validation.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic biological evaluation of its derivatives, starting with broad cytotoxicity screening followed by targeted kinase inhibition assays and in silico ADME profiling, provides a robust framework for identifying lead compounds with desirable biological activity and drug-like properties. Further optimization of hit compounds through iterative cycles of chemical synthesis and biological testing, guided by structure-activity relationship studies, will be crucial for advancing these promising molecules toward preclinical and clinical development.

References

  • Dalton Transactions. (n.d.). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Retrieved from [Link]

  • Elsevier. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The pyridine motif is a crucial scaffold in medicinal chemistry, and mastering its functionalization is key to synthesizing novel therapeutic agents.[1]

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific challenges you may encounter when working with this compound in Suzuki coupling reactions.

Problem 1: Low to No Product Yield

A low or non-existent yield is one of the most common issues in Suzuki coupling.[2] Several factors can contribute to this outcome.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Inactivity:

    • Cause: The Palladium catalyst may be old or improperly handled, leading to decomposition.[2] The choice of catalyst and ligand is also critical for a successful reaction.[3]

    • Solution:

      • Always use a fresh, high-quality palladium catalyst.

      • For this specific substrate, consider starting with a robust catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[4]

      • Ensure the catalyst is handled under an inert atmosphere to prevent degradation.

  • Inadequate Degassing:

    • Cause: Oxygen in the reaction mixture can lead to the formation of palladium black and catalyst deactivation.[5] It can also promote the homocoupling of the boronic acid.

    • Solution:

      • Thoroughly degas all solvents, including water, by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6]

      • Alternatively, use the freeze-pump-thaw method for more rigorous degassing.

      • Assemble the reaction under a positive pressure of inert gas.

  • Protodeborylation of the Boronic Acid:

    • Cause: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or prolonged heating.[5]

    • Solution:

      • Use a milder base like K₂CO₃ or consider anhydrous conditions with K₃PO₄.[4][5]

      • Consider using a more stable boronic ester derivative like a pinacol ester.[7]

      • Minimize reaction time by closely monitoring the reaction progress via TLC or LC-MS.[8]

  • Pyridine Nitrogen Interference:

    • Cause: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[3][9]

    • Solution:

      • Employ bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle.[2][5]

      • In particularly stubborn cases, consider protecting the pyridine nitrogen as an N-oxide, though this adds extra synthetic steps.[3]

Problem 2: Significant Formation of Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Boronic Acid:

    • Cause: This typically arises from the presence of oxygen.

    • Solution: Implement rigorous degassing procedures as outlined above.

  • Protodebromination of the Starting Material:

    • Cause: The bromo-pyridine can be reduced to the corresponding pyridine. This can be promoted by certain bases and impurities in the solvent.

    • Solution:

      • Ensure the use of high-purity, dry solvents.

      • A weaker base or careful control of stoichiometry might be necessary.

  • Unidentified Impurities:

    • Cause: These can arise from the degradation of starting materials, reagents, or the product itself under the reaction conditions.

    • Solution:

      • Confirm the purity of all starting materials by NMR or other analytical techniques before starting the reaction.[2]

      • Avoid excessive heating or prolonged reaction times.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of this compound.

Q1: What are the optimal starting conditions for this specific Suzuki coupling?

A1: A good starting point for optimization is crucial. The following table outlines recommended initial conditions.

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ is often effective for heteroaromatic substrates. Pd(PPh₃)₄ is a reliable choice for C-Br couplings.[4]
Ligand dppf (comes with the catalyst) or PPh₃For the reactive C-Br bond, standard phosphine ligands are often sufficient. More specialized ligands may be needed for more challenging couplings.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base. K₃PO₄ is stronger and non-nucleophilic, which can help prevent side reactions.[4][10]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)These solvent systems are standard for Suzuki couplings and generally provide good solubility for the reactants.[4]
Temperature 80-100 °CThis temperature range is typically sufficient for the coupling of aryl bromides.[8]

Q2: How does the methoxymethyl group at the 2-position affect the reaction?

A2: The electron-donating nature of the methoxymethyl group can slightly decrease the reactivity of the pyridine ring towards oxidative addition compared to an unsubstituted pyridine. However, this effect is generally minor for a C-Br bond. The primary challenge with 2-substituted pyridines is often steric hindrance and potential coordination of the substituent to the palladium center.

Q3: My reaction appears to stall before completion. What should I do?

A3: If the reaction stalls, consider the following:

  • Add more catalyst: A small additional portion of the catalyst (e.g., 0.5-1 mol%) can sometimes restart a stalled reaction.

  • Increase the temperature: A modest increase in temperature (e.g., by 10-20 °C) may be necessary, but be mindful of potential side reactions.

  • Re-evaluate your reagents: If the problem persists, re-verify the quality and purity of all your reagents.

Q4: What is the best way to purify the final product?

A4: The purification strategy will depend on the specific properties of your product and the impurities present.

  • Initial Workup: A standard aqueous workup involving dilution with an organic solvent (like ethyl acetate), washing with water and brine, is a good first step.[8]

  • Chromatography: Column chromatography on silica gel is the most common method for purifying Suzuki coupling products.[1][8] A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

III. Experimental Protocols & Visualizations

General Experimental Protocol for Suzuki Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.[1][8]

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

Visualizing the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_A R1-Pd(II)-X L_n OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R1-Pd(II)-R2 L_n Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (this compound) ArylHalide->OxAdd BoronicAcid R2-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Failed Reaction Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Dry Solvents Check_Reagents->Check_Setup Pure Impure_Reagents Purify/Replace Reagents Check_Reagents->Impure_Reagents Impure Optimize_Conditions Systematically Vary Parameters Check_Setup->Optimize_Conditions Adequate Setup_Issue Improve Degassing & Drying Technique Check_Setup->Setup_Issue Inadequate Suboptimal_Params Screen Catalysts, Ligands, Bases & Solvents Optimize_Conditions->Suboptimal_Params Impure_Reagents->Start Setup_Issue->Start Success Optimized Reaction Suboptimal_Params->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

IV. References

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. Available at:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at:

  • Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. Available at:

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at:

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at:

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at:

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at:

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at:

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at:

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. Available at:

  • Troubleshooting low yield in pyridine functionalization - Benchchem. Available at:

Sources

Technical Support Center: Purification of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-5B2M-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Removal of persistent impurities (Hydrolysis products & Regioisomers)[1][2]

Executive Summary & Root Cause Analysis

User Issue: High-performance liquid chromatography (HPLC) analysis reveals persistent impurities (1–5%) in synthesized 5-Bromo-2-(methoxymethyl)pyridine (CAS: 116632-23-6), specifically eluting just prior to the main peak (polar impurity) and as a shoulder (non-polar impurity).

Root Cause Diagnosis: Based on the structural motif and standard synthetic routes (nucleophilic substitution of 5-bromo-2-(chloromethyl)pyridine), the impurities are identified as:

  • The Hydrolysis Impurity (Polar): 5-Bromo-2-(hydroxymethyl)pyridine.

    • Origin: Moisture in the sodium methoxide/methanol system attacking the chloromethyl precursor.[1][2]

  • The Precursor Impurity (Non-Polar): 5-Bromo-2-(chloromethyl)pyridine.[1][2]

    • Origin: Incomplete conversion due to stalled kinetics or insufficient equivalents of methoxide.[1]

  • The Regioisomer (Shoulder): 3-Bromo-2-(methoxymethyl)pyridine.[1][2]

    • Origin: Only present if the starting material was synthesized via direct bromination of 2-(methoxymethyl)pyridine rather than the chloromethyl route.[1][2]

Impurity Profiling & Detection

Before attempting purification, confirm the identity of your impurities using this rapid diagnostic table.

Impurity TypeLikely IdentityHPLC Behavior (Reverse Phase)TLC Behavior (Hex/EtOAc 4:1)Chemical Origin
Impurity A 5-Bromo-2-(hydroxymethyl)pyridineElutes Earlier (More Polar)Low Rf (~0.1–0.[1][2]2)Hydrolysis of starting material
Impurity B 5-Bromo-2-(chloromethyl)pyridineElutes Later (Less Polar)High Rf (~0.[1][2]7)Unreacted Starting Material
Impurity C 5-Bromo-2-methylpyridineElutes Later High RfOver-reduction (rare)
Target This compound Main Peak Mid Rf (~0.4–0.5) Product

Troubleshooting & Resolution Protocols

Protocol A: The "Hydrolysis" Fix (Removing the Alcohol)

Scenario: You have significant amounts of 5-Bromo-2-(hydroxymethyl)pyridine.[1][2] Logic: The alcohol functionality (-OH) is significantly more polar and capable of hydrogen bonding than the ether target.[1][2] We exploit this using a silica scavenger or partition chromatography.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in a non-polar solvent (Dichloromethane or Toluene).[1] Avoid alcohols.

  • Silica Plug Filtration (Rapid):

    • Prepare a fritted funnel with a short pad of Silica Gel (SiO2, 230–400 mesh).

    • Flush the column with 10% Ethyl Acetate in Hexanes .[1]

    • Mechanism:[1][2][3][4] The non-polar ether (Target) will elute rapidly.[1] The polar alcohol (Impurity A) will adsorb strongly to the silica due to H-bonding with silanol groups.[1][2]

  • Monitoring: Collect fractions and spot on TLC. Stop collecting when the baseline spot (alcohol) begins to streak.

Protocol B: The "Regioisomer" Fix (Distillation vs. Salt Formation)

Scenario: You have isomers or non-polar precursors that co-elute on silica.[1] Logic: Regioisomers often have identical polarity but different crystal packing lattices or boiling points.[1]

Option 1: Vacuum Distillation (For Oils) [1]

  • Boiling Point Estimation: Based on 2-methoxypyridine (bp 80°C @ 12 mmHg) and molecular weight adjustments, this compound boils at approximately 110–120°C @ 5 mmHg .[1][2]

  • Setup: Use a short-path distillation head.

  • Warning: Pyridines can N-oxidize at high temperatures in air.[1][2] Must use Nitrogen/Argon bleed. [1][2]

Option 2: Hydrohalide Salt Formation (For Solids) If the free base is an oil, the Hydrochloride (HCl) salt is often a crystalline solid, allowing for recrystallization.[1][2]

  • Dissolve crude oil in anhydrous Diethyl Ether or MTBE.[1]

  • Cool to 0°C.

  • Slowly bubble dry HCl gas or add 2M HCl in Dioxane dropwise.

  • Observation: A white precipitate (Target-HCl) should form.[1][2]

  • Filtration: Filter the solid. The non-basic impurities (if any) or isomers with higher solubility will remain in the mother liquor.[1]

  • Free-basing: Regenerate the target by partitioning the salt between saturated NaHCO3 and DCM.[1][2]

Visualized Workflows

Diagram 1: Purification Decision Matrix

Use this flow to determine the correct purification route based on your crude analysis.[1]

PurificationStrategy Start Crude this compound Analyze Analyze Impurity Profile (TLC/HPLC) Start->Analyze Decision1 Is the main impurity Polar? (Low Rf, Alcohol) Analyze->Decision1 Action_Silica Protocol A: Silica Gel Flash Chromatography (Eluent: Hex/EtOAc 9:1) Decision1->Action_Silica Yes Decision2 Is the main impurity Non-Polar? (High Rf, Chloride/Isomer) Decision1->Decision2 No Final Pure Target (>98%) Action_Silica->Final Action_Distill Protocol B1: High Vacuum Distillation (110-120°C @ 5mmHg) Decision2->Action_Distill Oil Product Action_Salt Protocol B2: HCl Salt Recrystallization (Solvent: EtOH/Et2O) Decision2->Action_Salt Solid Potential Action_Distill->Final Action_Salt->Final

Caption: Decision tree for selecting the optimal purification method based on impurity polarity and physical state.

Diagram 2: Chemical Logic of Impurity Formation

Understanding the origin allows you to prevent the impurity upstream.[1][2]

ReactionPathways SM 5-Bromo-2-(chloromethyl)pyridine Target TARGET: This compound SM->Target Substitution (SN2) (Dry Conditions) ImpurityA IMPURITY (Hydrolysis): 5-Bromo-2-(hydroxymethyl)pyridine SM->ImpurityA Hydrolysis (Wet Methanol/Water) Reagent NaOMe / MeOH

Caption: Mechanistic pathway showing how moisture leads to the difficult-to-remove alcohol impurity.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to separate the alcohol impurity? A: Generally, no.[1][2] Both the target pyridine and the impurity (alcohol-pyridine) have basic nitrogen atoms with similar pKa values (approx pKa 2–3 due to the electron-withdrawing bromine).[1][2] Both will protonate in strong acid and deprotonate in base.[1] You cannot selectively extract one over the other using standard pH swings.[1] Exception: If the impurity is non-basic (e.g., a neutral side product from a different route), acid extraction works.[1][2]

Q: The product turns brown upon standing.[1] Is it decomposing? A: Pyridine derivatives, especially electron-rich ones or those with benzylic-type protons (like the -CH2-O- group), are prone to N-oxidation or photo-oxidation.[1][2]

  • Fix: Store the purified compound under Argon/Nitrogen at 4°C. If brown, pass through a small pad of activated charcoal or alumina before use.

Q: I am seeing a "ghost peak" in NMR at 3.3 ppm that isn't Methanol. A: Check your water content. However, if it is a sharp singlet distinct from the methoxy group (usually ~3.4-3.5 ppm), ensure you haven't formed the dimethyl acetal if you started from an aldehyde precursor.[1][2] If you are seeing broad peaks, it may be the HCl salt forming in situ if using CDCl3 that is acidic (chloroform decomposes to HCl over time).[1][2] Always filter CDCl3 through basic alumina for sensitive pyridines.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (General protocols for pyridine purification and distillation). [2]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. (Reactivity profiles of halopyridines). [2]

  • Sigma-Aldrich. (n.d.).[1][2] 5-Bromo-2-methoxypyridine Product Specification. (Used as physicochemical proxy for boiling point estimation).[1]

  • ChemicalBook. (2024).[1][5] this compound Basic Information. (CAS and Structural Confirmation).[1][5]

Sources

Technical Support Center: Catalyst Deactivation in Reactions of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming catalyst deactivation in cross-coupling reactions involving 5-Bromo-2-(methoxymethyl)pyridine. The unique structural features of this substrate, namely the pyridine nitrogen and the methoxymethyl substituent, can present specific challenges to catalyst stability and reactivity. This document will address these issues in a direct question-and-answer format, grounded in established mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes related to the catalyst?

A1: A stalled or sluggish Suzuki-Miyaura reaction is a common issue when working with pyridine-containing substrates. The primary culprits related to catalyst deactivation are:

  • Pyridine Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst.

  • Formation of Palladium Black: The appearance of a black precipitate is often indicative of the agglomeration of palladium nanoparticles to form palladium black.[1] This process reduces the catalytically active surface area and is a common pathway for catalyst deactivation, especially at elevated temperatures.

  • Ligand Degradation: Phosphine ligands, particularly electron-rich alkylphosphines, can be susceptible to oxidation or other degradation pathways, especially if the reaction is not performed under strictly inert conditions.

Q2: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?

A2: The formation of 2-(methoxymethyl)pyridine as a byproduct is a result of a dehalogenation side reaction. This is a frequently encountered issue in palladium-catalyzed couplings of heteroaryl halides.[2] Key factors that can promote this include:

  • Protonolysis: The presence of a proton source in the reaction mixture can lead to the cleavage of the C-Pd bond in the oxidative addition intermediate, replacing the bromine atom with hydrogen.[2] Water, while often a necessary co-solvent, can be a proton source.

  • β-Hydride Elimination: While less common for aryl halides, under certain conditions, pathways involving β-hydride elimination from palladium-aryl intermediates can contribute to dehalogenation.[2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: Using anhydrous conditions with a non-protic solvent and a base like potassium phosphate (K₃PO₄) can help minimize protonolysis.[3] If an aqueous base is necessary, using carefully degassed water is crucial.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination step over side reactions.

  • Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling.

Q3: Could the 2-(methoxymethyl) group be interfering with the reaction?

A3: While the methoxymethyl group is generally considered stable under typical cross-coupling conditions, its proximity to the reaction center warrants consideration:

  • Steric Hindrance: The methoxymethyl group at the 2-position can create steric hindrance around the palladium center after oxidative addition. This can slow down the subsequent transmetalation and reductive elimination steps, potentially allowing more time for catalyst deactivation pathways to occur.

  • Chelation: Although less likely to form a highly stable complex compared to the pyridine nitrogen, the ether oxygen could potentially have a weak interaction with the palladium center, which might influence the reaction kinetics.

Mitigation Strategies:

  • Bulky Phosphine Ligands: The use of bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can help to create a well-defined coordination sphere around the palladium, potentially mitigating unwanted interactions and promoting the desired catalytic cycle.[4]

Visualizing the Problem: The Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the intended catalytic cycle for the Suzuki-Miyaura coupling of this compound and highlights potential deactivation pathways.

Suzuki_Deactivation Pd0 Pd(0)L_n (Active Catalyst) OA_Int Oxidative Addition Intermediate Pd0->OA_Int Oxidative Addition Deactivated Deactivated Pd Species (e.g., Pd Black, Pyridine Complex) Pd0->Deactivated Agglomeration Trans_Int Transmetalation Intermediate OA_Int->Trans_Int Transmetalation OA_Int->Deactivated Pyridine Inhibition RE_Prod Product & Pd(0)L_n Trans_Int->RE_Prod Reductive Elimination RE_Prod->Pd0 Catalyst Regeneration Product Coupled Product RE_Prod->Product ArylHalide This compound BoronicAcid R-B(OH)₂ + Base

Caption: Suzuki-Miyaura cycle and key deactivation points.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckInert Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) Start->CheckInert CheckReagents Assess Reagent Purity (Substrate, Boronic Acid, Base) CheckInert->CheckReagents ObservePrecipitate Black Precipitate Observed? CheckReagents->ObservePrecipitate YesPrecipitate Indicates Catalyst Agglomeration ObservePrecipitate->YesPrecipitate Yes NoPrecipitate Proceed to Next Check ObservePrecipitate->NoPrecipitate No OptimizeConditions Systematic Optimization YesPrecipitate->OptimizeConditions AnalyzeByproducts Analyze Crude Reaction for Byproducts (e.g., Debromination) NoPrecipitate->AnalyzeByproducts Debromination Debromination is a Major Byproduct AnalyzeByproducts->Debromination Yes NoDebromination Proceed to Next Check AnalyzeByproducts->NoDebromination No Debromination->OptimizeConditions NoDebromination->OptimizeConditions ScreenLigands Screen Ligands (e.g., Bulky, Electron-Rich Phosphines) OptimizeConditions->ScreenLigands ScreenBases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) OptimizeConditions->ScreenBases ScreenSolvents Screen Solvents (e.g., Toluene, Dioxane, 2-MeTHF) OptimizeConditions->ScreenSolvents AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp

Caption: A logical workflow for troubleshooting poor reaction outcomes.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific coupling partners and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from successful couplings of similar bromopyridine substrates.[5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water (4:1) or Toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and ligand (if applicable).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Ligand and Base

For challenging couplings, a systematic screening of ligands and bases is recommended.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene100
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene100
3Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene100
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O (4:1)90
5Pd(OAc)₂ (2)dppf (2)Cs₂CO₃ (2)DMF110

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • PubMed. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved from [Link]

  • YouTube. (2019). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary phosphine oxides: Versatile ligands in transition metal-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Retrieved from [Link]

  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Retrieved from [Link]

  • PMC. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved from [Link]

  • PMC. (n.d.). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 5-Bromo-2-(methoxymethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-(methoxymethyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several common pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Understanding the fundamental transformations is key to anticipating and mitigating side reactions.

The three primary routes that will be discussed in this guide are:

  • Williamson Ether Synthesis: Starting from 5-Bromo-2-(hydroxymethyl)pyridine.

  • Nucleophilic Substitution: Starting from an activated precursor like 5-Bromo-2-(chloromethyl)pyridine or 5-Bromo-2-(bromomethyl)pyridine. This precursor is typically generated from 5-Bromo-2-methylpyridine.

  • Direct Methoxylation: Starting from 2,5-dibromopyridine via a nucleophilic aromatic substitution (SNAr).

Below is a diagram illustrating these common synthetic pathways.

Synthesis_Pathways cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Nucleophilic Substitution cluster_2 Route 3: Direct Methoxylation (SNAr) A 5-Bromo-2-(hydroxymethyl)pyridine B Target Product: This compound A->B  Base (e.g., NaH)  MeI or Me2SO4 C 5-Bromo-2-methylpyridine D 5-Bromo-2-(bromomethyl)pyridine C->D  NBS, AIBN  (Radical Bromination) E Target Product: This compound D->E  NaOMe or  MeOH, Base F 2,5-Dibromopyridine G Target Product: This compound F->G  NaOMe / MeOH  (High Temp)

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Route 1: Williamson Ether Synthesis Issues

Question 1: My reaction to methylate 5-Bromo-2-(hydroxymethyl)pyridine is incomplete, and I have significant starting material left. What could be the cause?

Answer: This is a common issue often related to incomplete deprotonation of the starting alcohol.

  • Causality (The "Why"): The Williamson ether synthesis requires the quantitative formation of a sodium alkoxide from 5-bromo-2-(hydroxymethyl)pyridine. Sodium hydride (NaH) is a typical base for this. If the NaH is old or has been improperly handled, its activity will be reduced. Similarly, any moisture in the solvent (e.g., THF, DMF) will consume the hydride, preventing the deprotonation of your alcohol. The pKa of the alcohol is not particularly low, so a strong, non-nucleophilic base is essential.

  • Troubleshooting Steps:

    • Verify Base Activity: Use fresh, high-purity NaH from a newly opened container. A simple test for activity is to carefully add a small amount to a protic solvent like isopropanol and observe for hydrogen gas evolution.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool under a stream of dry nitrogen or argon before use.

    • Stoichiometry: Use a slight excess of the base (typically 1.1 to 1.2 equivalents) to ensure complete deprotonation.

    • Temperature and Time: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This is typically indicated by the cessation of hydrogen bubbling. The reaction can be gently warmed (e.g., to 40 °C) to facilitate this step.

Question 2: After my methylation reaction, I've isolated a polar, water-soluble byproduct. What is it and how can I prevent it?

Answer: The likely culprit is N-methylation of the pyridine ring, forming a pyridinium salt.

  • Causality (The "Why"): The pyridine nitrogen is a nucleophile and can compete with the desired alkoxide for the electrophilic methylating agent (e.g., methyl iodide). This forms a quaternary ammonium salt, which is highly polar and water-soluble. This side reaction is more likely if the primary alcohol is not fully deprotonated, making the nitrogen atom a relatively more competitive nucleophile.

  • Troubleshooting Steps:

    • Prioritize O-Alkylation: Ensure complete deprotonation of the alcohol as described in the previous point. The resulting alkoxide is a much stronger nucleophile than the neutral pyridine nitrogen, which will heavily favor the desired O-alkylation pathway.

    • Control Reagent Addition: Add the methylating agent slowly and at a low temperature (e.g., 0 °C). This helps to control the exotherm and allows the more reactive alkoxide to react preferentially.

    • Choice of Methylating Agent: While methyl iodide is common, dimethyl sulfate can sometimes offer different selectivity. However, it is more toxic and requires careful handling.

Route 2: Nucleophilic Substitution Issues

Question 3: My radical bromination of 5-Bromo-2-methylpyridine with NBS is producing a significant amount of a byproduct that appears to be a dibrominated species. How can I improve the selectivity for the monobrominated product?

Answer: This is a classic challenge in radical halogenation. Over-halogenation is common if reaction conditions are not tightly controlled. One synthetic preparation reported that crude product contained only 60% of the desired monobrominated compound, highlighting the prevalence of this issue.[1]

  • Causality (The "Why"): Radical bromination proceeds via a chain reaction. The desired 5-bromo-2-(bromomethyl)pyridine product can undergo a second radical abstraction and bromination to form 5-bromo-2-(dibromomethyl)pyridine. This is especially problematic if the concentration of the brominating agent (NBS) is too high or the reaction is allowed to proceed for too long.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.0 equivalent of N-bromosuccinimide (NBS). It is sometimes beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq) and accept a lower conversion to maximize selectivity and simplify purification.

    • Monitor the Reaction Closely: Track the reaction progress using TLC, GC, or LC-MS. Stop the reaction as soon as the starting material is consumed or the formation of the dibrominated byproduct begins to accelerate.

    • Initiator Concentration: Use a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN). Too much initiator can lead to uncontrolled reaction rates and more side products.

    • Solvent Choice: The reaction is typically run in a non-polar solvent like carbon tetrachloride or chlorobenzene.

The following table summarizes key parameters for improving selectivity:

ParameterStandard ConditionOptimized for SelectivityRationale
NBS Equivalents1.0 - 1.10.95 - 1.0Minimizes over-bromination of the product.
Reaction TimeRun to completionMonitor and quenchPrevents accumulation of the dibromo-byproduct.
TemperatureRefluxMaintain gentle refluxAvoids excessive reaction rates.

Question 4: The subsequent substitution of 5-Bromo-2-(bromomethyl)pyridine with sodium methoxide is giving me a complex mixture of products. What are the potential side reactions?

Answer: Beyond the desired SN2 substitution, other pathways like elimination (E2) and reactions with impurities can occur.

  • Causality (The "Why"): Sodium methoxide is not only a good nucleophile but also a strong base. This can promote the E2 elimination of HBr from the substrate to form a vinyl-type byproduct. Additionally, if the starting bromomethyl compound is impure (e.g., contains the dibromo species), this will carry through and lead to a more complex product mixture.

  • Troubleshooting Steps:

    • Purify the Intermediate: It is highly recommended to purify the 5-Bromo-2-(bromomethyl)pyridine intermediate by column chromatography or recrystallization before proceeding to the substitution step.

    • Control Temperature: Run the substitution reaction at a low temperature (e.g., 0 °C to room temperature). Higher temperatures favor the elimination pathway over substitution.

    • Consider a Milder Base: If elimination is a persistent issue, using methanol with a weaker, non-nucleophilic base might be an option, although this would likely proceed through an SN1-like mechanism and could have its own challenges. For this substrate, temperature control with NaOMe is the most common solution.

Route 3: Direct Methoxylation (SNAr) Issues

Question 5: My direct methoxylation of 2,5-dibromopyridine is not proceeding to completion. How can I drive the reaction forward?

Answer: The SNAr reaction on a pyridine ring is highly dependent on reaction conditions to overcome the activation energy barrier. A published procedure using sodium hydroxide in refluxing methanol reports a near-quantitative yield (98%), indicating this can be a very effective route under the right conditions.[2]

  • Causality (The "Why"): Nucleophilic aromatic substitution on an electron-rich ring like pyridine can be sluggish. The reaction requires sufficient thermal energy to proceed at a practical rate. The methoxide must attack the C2 position, which is electron-deficient due to the inductive effect of the ring nitrogen, to displace the bromide. Incomplete reaction is often due to insufficient temperature, short reaction time, or a deactivated nucleophile.

  • Troubleshooting Steps:

    • Temperature is Key: Ensure the reaction is maintained at a steady reflux. This is critical for providing the necessary activation energy.

    • Nucleophile Quality: Use freshly prepared sodium methoxide or high-quality commercial material. Sodium methoxide can degrade upon exposure to air and moisture. Using solid sodium hydroxide in methanol is also a documented, effective method.[2]

    • Reaction Time: Allow the reaction to proceed for a sufficient duration. The literature suggests around 5 hours at reflux.[2] Monitor by TLC or GC to confirm the disappearance of the starting material.

    • Solvent: Methanol serves as both the solvent and the source of the methoxy group. Ensure it is of sufficient purity.

Section 3: Purification and Analysis

FAQ 1: What are the best methods for purifying the final product, this compound?

Answer: The choice of purification method depends on the nature and quantity of the impurities.

  • Silica Gel Column Chromatography: This is the most versatile method for removing both more polar (e.g., unreacted alcohol) and less polar (e.g., over-halogenated) byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Vacuum Distillation: If the primary impurities have significantly different boiling points, vacuum distillation can be an effective and scalable purification method for the final product.

  • Recrystallization: If the crude product is a solid and has a high degree of purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an excellent final polishing step.

FAQ 2: Which analytical techniques are recommended for identifying byproducts in my reaction mixture?

Answer: A combination of techniques is ideal for unambiguous identification.

  • 1H NMR Spectroscopy: This is the workhorse for structural elucidation. Key signals to look for are the methoxy group singlet (~3.4 ppm), the methylene bridge singlet (~4.5 ppm), and the distinct splitting patterns of the three aromatic protons on the pyridine ring. Byproducts will often have different chemical shifts or integration values. For instance, the dibromomethyl byproduct would show a CH singlet further downfield (~6.5-7.0 ppm) instead of the methylene singlet.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for separating volatile components of the reaction mixture and identifying them by their mass-to-charge ratio (m/z). This can quickly confirm the molecular weights of the desired product and any byproducts, helping to deduce their structures.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring and for developing an effective solvent system for column chromatography.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a guide and incorporate best practices to minimize byproduct formation.

Protocol 1: Synthesis via Williamson Etherification (Route 1)

This protocol emphasizes anhydrous conditions to prevent N-alkylation and ensure complete reaction.

  • Setup: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a condenser and a nitrogen inlet adapter while hot, and allow it to cool under a gentle stream of dry nitrogen.

  • Deprotonation: To the flask, add 5-Bromo-2-(hydroxymethyl)pyridine (1.0 eq). Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe. Cool the resulting solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Rationale: Portion-wise addition helps control the hydrogen evolution.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours, or until hydrogen evolution ceases. Rationale: Ensuring complete alkoxide formation is critical to outcompete N-alkylation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe over 10 minutes. Rationale: Slow, cold addition minimizes the exotherm and side reactions.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by silica gel column chromatography.

Protocol 2: Synthesis via Direct Methoxylation (Route 3)

This protocol is based on a high-yielding literature procedure and is often cleaner than the multi-step Route 2.[2]

Protocol_Workflow start Start step1 1. Charge Reactor - 2,5-Dibromopyridine (1 eq) - Solid NaOH (1.1 eq) - Methanol start->step1 step2 2. Heat to Reflux - Maintain steady reflux for ~5 hours step1->step2 step3 3. Monitor Reaction - Use GC or TLC to check for consumption of starting material step2->step3 step4 4. Cool & Concentrate - Cool to RT - Remove most MeOH under reduced pressure step3->step4 step5 5. Aqueous Workup - Add water - Extract with Dichloromethane (DCM) step4->step5 step6 6. Isolate Crude Product - Dry organic layer (Na2SO4) - Concentrate to yield crude oil step5->step6 step7 7. Purify - Vacuum Distillation step6->step7 end Pure Product step7->end

Caption: Workflow for the direct methoxylation of 2,5-Dibromopyridine.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dibromopyridine (1.0 eq), solid sodium hydroxide (approx. 1.1 eq), and methanol (sufficient to make a ~0.5 M solution).[2]

  • Reaction: Heat the mixture to reflux and maintain for 5 hours. Rationale: The high temperature is necessary to drive the SNAr reaction to completion.

  • Workup: After cooling to room temperature, remove the majority of the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by vacuum distillation to yield the pure this compound.[2]

References

  • PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com. [Link]

Sources

Technical Support Center: Workup & Troubleshooting for 5-Bromo-2-(methoxymethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for reactions involving 5-Bromo-2-(methoxymethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions utilizing this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds. However, the presence of the pyridine nitrogen in this compound introduces specific challenges, primarily related to catalyst inhibition and purification.[1]

FAQ 1.1: My Suzuki reaction is complete by TLC/LCMS, but I'm struggling to remove the palladium catalyst, which co-elutes with my product. What is the recommended procedure?

Expert Analysis: The core issue stems from the Lewis basic nitrogen atom of the pyridine ring, which can coordinate to the palladium catalyst.[1][2] This coordination can keep the palladium species soluble in the organic phase, making its removal by simple filtration or standard aqueous washes inefficient.

Recommended Workup Protocol:

  • Initial Filtration: After cooling the reaction mixture to room temperature, dilute it with a suitable solvent like ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the bulk of the heterogeneous palladium catalyst and inorganic salts.[3][4]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove inorganic salts).

    • Brine (to break up emulsions and further dry the organic layer).

  • Palladium Scavenging (If Necessary): If the organic layer retains a dark color, residual palladium is likely present.

    • Concentrate the organic layer.

    • Re-dissolve the crude material in a suitable solvent (e.g., Toluene, THF).

    • Add a palladium scavenger. The choice of scavenger is critical and may require screening.

    • Stir the mixture at room temperature or with gentle heating according to the scavenger manufacturer's instructions.

    • Filter off the scavenger and wash with the solvent.

  • Final Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Troubleshooting Palladium Removal

ProblemProbable CauseRecommended Solution
Dark-colored organic layer after filtrationSoluble Palladium(II) species or Pd(0) nanoparticles are present.Use a dedicated palladium scavenger. Thiol-based silica scavengers are often effective. Alternatively, treatment with activated carbon can be employed, though it may lead to some product loss.[2]
Product streaks on TLC with baseline residueStrong coordination of the pyridine product to residual palladium.Wash the organic layer with an aqueous solution of a mild chelating agent like thiourea (5% w/v) or N-acetylcysteine to extract the palladium into the aqueous phase.
Persistent emulsion during aqueous washPresence of phosphine ligands and their oxides acting as surfactants.Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite®.

Workup Decision Workflow: Palladium Removal

G start Reaction Complete cool Cool to RT & Dilute (e.g., Ethyl Acetate) start->cool filter_celite Filter through Celite cool->filter_celite filtrate_check Filtrate Color? filter_celite->filtrate_check aq_wash Aqueous Wash (H2O, Brine) filtrate_check->aq_wash Clear scavenge Add Pd Scavenger (e.g., Thiol-Silica) filtrate_check->scavenge Dark clear Clear / Pale Yellow dark Dark / Black concentrate Concentrate aq_wash->concentrate stir_filter Stir, then Filter scavenge->stir_filter stir_filter->aq_wash chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Decision workflow for palladium catalyst removal.

FAQ 1.2: My reaction has stalled, and I see significant amounts of debrominated starting material and boronic acid homocoupling product. What happened and how do I purify my desired product?

Expert Analysis:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), converting it back to an arene. This side reaction is a known issue, especially with electron-deficient heteroaryl boron derivatives.[5][6]

  • Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] Incomplete degassing or using a Pd(II) precatalyst without sufficient reduction can lead to this byproduct.[1]

  • Stalled Reaction: The pyridine nitrogen can act as a Lewis base and poison the palladium catalyst, slowing down the catalytic cycle.[1]

Workup and Purification Strategy:

The key to a successful workup is exploiting the different chemical properties of the components.

  • Acid/Base Extraction:

    • After the initial filtration through Celite, concentrate the crude mixture.

    • Re-dissolve in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ or a mild base (e.g., 1M K₂CO₃). This will deprotonate the acidic boronic acid and its byproducts, extracting them into the aqueous layer.

    • To separate your basic pyridine product from the neutral homocoupling byproduct, you can perform an acidic wash. Wash the organic layer with dilute aqueous HCl (e.g., 1M). Your desired product will move into the aqueous layer as the pyridinium salt.

    • Separate the layers. The organic layer now contains the neutral homocoupling byproduct.

    • Basify the acidic aqueous layer with NaOH or K₂CO₃ until pH > 9.

    • Extract your product back into an organic solvent (e.g., Ethyl Acetate or DCM).

  • Chromatography: This acid-base extraction should significantly simplify the mixture. Final purification can then be achieved via silica gel chromatography. The polarity differences between your desired product, the debrominated starting material, and any remaining homocoupling product are usually sufficient for good separation.

Section 2: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is essential for synthesizing many pharmaceutical intermediates. However, the choice of base is critical, and workup can be complicated by the reaction components.[7][8]

FAQ 2.1: My Buchwald-Hartwig reaction using NaOtBu has gone to completion, but I have a persistent emulsion during the aqueous workup. How can I resolve this?

Expert Analysis: Emulsions in Buchwald-Hartwig workups are common. They are often caused by the phosphine ligands (or their oxides) and the sodium salts formed from the strong base, which can act as surfactants. The basic nature of the product can also contribute.

Step-by-Step Emulsion Resolution:

  • Patience and Brine: First, allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, a slow separation will occur. Add a significant amount of saturated brine to the mixture and gently swirl rather than vigorously shake. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Filtration: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets that form the emulsion.

  • Solvent Modification: Add a small amount of a different solvent. If your primary solvent is ethyl acetate, adding some THF or DCM can sometimes alter the phase properties enough to break the emulsion.

  • Acidification (Use with Caution): If your target molecule is stable to acid, slowly adding dilute HCl can protonate the amine product and any residual base, which can sometimes break the emulsion. Be aware this will move your product into the aqueous phase.

Troubleshooting Buchwald-Hartwig Workup

ProblemProbable CauseRecommended Solution
Persistent EmulsionSurfactant-like properties of phosphine oxides and salts.Add brine, filter through Celite®, or modify the solvent system.[3]
Product is difficult to separate from phosphine oxideThe phosphine oxide (e.g., TPPO) is often polar and can co-elute with the product.After aqueous workup, concentrate the crude material and triturate with a non-polar solvent like hexanes or a mixture of hexanes/ether. TPPO is often less soluble and will precipitate.
Low recovery after workupThe amine product is basic and can be partially soluble in acidic or even neutral aqueous phases.Ensure the aqueous phase is basic (pH > 9) during extraction. Use a more non-polar solvent like toluene or MTBE for extraction if product water solubility is an issue.

Section 3: Lithiation and Halogen-Metal Exchange

Using strong organolithium bases like n-butyllithium (n-BuLi) is a common strategy for functionalizing this compound. Safety and precise temperature control are paramount.[9]

FAQ 3.1: I performed a halogen-metal exchange with n-BuLi at -78 °C, followed by quenching with an electrophile. My main product is the debrominated starting material, 2-(methoxymethyl)pyridine. What went wrong?

Expert Analysis: The formation of the debrominated (proto-dehalogenated) product points to the lithiated intermediate being quenched by a proton source instead of your intended electrophile. The most likely proton sources are trace amounts of water in the solvent or reagents, or the electrophile solution itself if it is not fully anhydrous. Another possibility is that the lithiated species is not stable at the temperature at which the electrophile was added.

Preventative Measures and Protocol:

  • Rigorous Anhydrous Technique:

    • All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[10]

    • Use freshly distilled, anhydrous solvents. THF, a common solvent for these reactions, must be dried over sodium/benzophenone or passed through a solvent purification system.

    • Ensure your electrophile is anhydrous. Liquid electrophiles can be distilled, and solids can be dried in a vacuum oven.

  • Temperature Control: The addition of n-BuLi is exothermic.[11] Maintain a very low internal reaction temperature (e.g., < -70 °C) throughout the n-BuLi addition and subsequent stirring.[9]

  • Quenching Procedure:

    • Cool the electrophile in a separate, dry flask before adding it to the lithiated species, or add it as a solution in anhydrous solvent.

    • Add the electrophile slowly at -78 °C. Do not allow the reaction to warm up prematurely.

  • Safe Quenching of the Reaction Mixture: Once the reaction is deemed complete, the excess n-BuLi and any reactive intermediates must be safely quenched before exposure to air or water.

    • While maintaining a low temperature (-78 °C), slowly add a proton source that is less reactive than water, such as isopropanol or saturated aqueous ammonium chloride solution.[10][12] A violent exotherm indicates unreacted organolithium.

    • Once the exotherm subsides, allow the mixture to warm to room temperature before proceeding with a standard aqueous workup.

Troubleshooting Lithiation Reactions

ProblemProbable CauseRecommended Solution
Formation of debrominated byproductQuenching of the lithiated intermediate by trace water.[13]Ensure all glassware, solvents, and reagents are scrupulously dry. Titrate the n-BuLi solution before use to confirm its concentration.
Low conversion / Recovery of starting materialInactive n-BuLi or insufficient reaction time/temperature for metal-halogen exchange.Use a fresh, recently titrated bottle of n-BuLi. Consider adding an activator like TMEDA, which can break up n-BuLi aggregates and increase reactivity.[14] Allow the reaction to stir for longer at -78 °C.
Dark, tarry reaction mixtureDecomposition of the lithiated intermediate upon warming.Maintain strict temperature control. Some lithiated pyridines are unstable above -70 °C. Quench the reaction at low temperature.

Safe n-BuLi Quench Workflow

G start Reaction Complete at -78°C check_temp Is reaction at -78°C? start->check_temp cool Cool to -78°C check_temp->cool No add_iproh Slowly add Isopropanol check_temp->add_iproh Yes cool->add_iproh exotherm_check Exotherm? add_iproh->exotherm_check continue_iproh Continue slow addition until exotherm ceases exotherm_check->continue_iproh Yes warm_rt Slowly warm to RT exotherm_check->warm_rt No continue_iproh->warm_rt aq_workup Proceed with Aqueous Workup warm_rt->aq_workup end Crude Product aq_workup->end

Caption: Workflow for safely quenching an n-BuLi reaction.

References
  • Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Maj, A. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (n.d.). Am I overlooking something in n-BuLi reactions?. Retrieved from [Link]

  • ChemInform. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-TRIMETHYLSILYL-2-BUTYN-1-OL. Retrieved from [Link]

  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. Myers Group. Retrieved from [Link]

Sources

Technical Support Center: NMR Analysis of 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-(methoxymethyl)pyridine. This guide is designed for researchers, synthetic chemists, and quality control analysts who use Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and structure of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on common queries and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A: Understanding the reference NMR spectrum is the first and most critical step in identifying impurities. The purity of the deuterated solvent and proper referencing (typically to residual solvent signals or tetramethylsilane) are paramount for accurate analysis.

The structure of this compound gives rise to a distinct set of signals. The pyridine ring protons are in the aromatic region and exhibit characteristic splitting patterns due to spin-spin coupling. The methoxymethyl group protons appear as two singlets in the aliphatic region.

Expected Chemical Shifts:

Below is a summary of the anticipated chemical shifts. Note that minor variations can occur depending on the solvent, concentration, and instrument.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3Pyridine CH~7.55 (d)~121.0
H-4Pyridine CH~7.80 (dd)~140.0
H-6Pyridine CH~8.45 (d)~150.0
-CH₂-Methylene~4.60 (s)~73.0
-OCH₃Methoxy~3.40 (s)~58.0
C-2Pyridine C-CH₂N/A~160.0
C-5Pyridine C-BrN/A~118.0

Data compiled from standard NMR prediction algorithms and publicly available spectral data.

Q2: My ¹H NMR spectrum shows an extra singlet in the aromatic region and lacks the characteristic doublet of doublets. What could this be?

A: This is a classic sign of contamination with an isomeric byproduct. During synthesis, particularly in reactions involving bromination of a substituted pyridine, positional isomers can form. The most common isomer in this context is 2-Bromo-5-(methoxymethyl)pyridine .

Causality: The synthetic route can dictate the likelihood of this impurity. For instance, if the synthesis involves the methoxymethylation of a pre-brominated pyridine, the starting material's purity is critical.

Identification:

  • 2-Bromo-5-(methoxymethyl)pyridine has a different substitution pattern, which dramatically alters the splitting of the pyridine protons.

  • You would expect to see signals corresponding to its unique structure, which may overlap with your main compound but will have different multiplicities.[1]

To confirm, a 2D NMR experiment like COSY (Correlation Spectroscopy) is invaluable. It will show which protons are coupled. In the desired product, H-3 couples to H-4, and H-4 couples to H-6. In the 2-bromo isomer, the coupling network would be different, helping to resolve the ambiguity.

G cluster_product Desired Product: this compound cluster_impurity Isomeric Impurity: 2-Bromo-5-(methoxymethyl)pyridine P_H3 H-3 (~7.55 ppm) P_H4 H-4 (~7.80 ppm) P_H3->P_H4 J ≈ 8.5 Hz P_H6 H-6 (~8.45 ppm) P_H4->P_H6 J ≈ 2.5 Hz I_H3 H-3 I_H4 H-4 I_H3->I_H4 Different J I_H6 H-6 I_H4->I_H6 Different J main Observed Spectrum main->P_H4 Expected Signals main->I_H4 Anomalous Signals

Caption: Comparing expected vs. anomalous proton couplings.

Q3: I have a broad singlet around 4-5 ppm and my methylene signal (-CH₂) integration is low. What impurity is likely present?

A: This strongly suggests the presence of the precursor alcohol, 5-Bromo-2-(hydroxymethyl)pyridine . This impurity arises from an incomplete etherification (methylation) reaction.

Explanation:

  • -CH₂OH Signal: The methylene protons adjacent to the hydroxyl group in the precursor will have a chemical shift similar to, but distinct from, your product's methylene protons.

  • -OH Signal: The hydroxyl proton itself typically appears as a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent, but it is often seen in the 4-5 ppm range. It can be confirmed by a "D₂O shake" experiment, where the sample is shaken with a drop of deuterium oxide; the -OH peak will disappear due to proton-deuterium exchange.

The presence of this impurity directly points to a need for optimizing the reaction conditions, such as reaction time, temperature, or the amount of methylating agent used.

Q4: My baseline is noisy and I see some oddly shifted, broad aromatic peaks. Could this be a degradation product?

A: Yes, pyridine-containing compounds can be susceptible to oxidation, especially if handled or stored improperly. The most common oxidation product is the corresponding N-oxide .

Compound: 5-Bromo-2-(methyl)pyridine N-oxide[2][3][4] Causality: Exposure to oxidizing agents, air, or even certain chromatographic conditions can lead to the formation of the N-oxide at the pyridine nitrogen. NMR Signature:

  • Deshielding Effect: The N-oxide functionality is strongly electron-withdrawing, which significantly deshields the adjacent protons (H-6 in this case) and carbons. You would expect the H-6 signal to shift downfield considerably.

  • Paramagnetic Impurities: A noisy baseline or universally broad peaks can also indicate the presence of trace paramagnetic metal impurities, often introduced from reagents or reaction vessels. An ICP-MS analysis could confirm this, though it's often simpler to attempt purification via a method that removes metals, such as filtration through a plug of Celite or silica.

Troubleshooting and Confirmation Protocols

Protocol 1: Impurity Confirmation via Spiking

This is the most straightforward method to confirm the identity of a suspected impurity if a pure standard of that substance is available.

Objective: To unequivocally assign a set of signals in the sample spectrum to a known compound.

Methodology:

  • Acquire Initial Spectrum: Dissolve a known quantity of your this compound sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-quality ¹H NMR spectrum.

  • Identify Target Peaks: Identify the peaks in the spectrum that you hypothesize belong to a specific impurity (e.g., 5-Bromo-2-(hydroxymethyl)pyridine). Note their chemical shift and integration.

  • Prepare 'Spike': Obtain an authentic sample of the suspected impurity.

  • Add Spike: Add a small, known amount (e.g., 1-2 mg) of the impurity standard directly to the NMR tube containing your sample.

  • Re-acquire Spectrum: Gently mix the contents of the tube and re-acquire the ¹H NMR spectrum using the exact same parameters.

  • Analyze: Compare the two spectra. If your hypothesis was correct, you will observe a significant increase in the integration of the target peaks relative to the main compound's peaks. No new signals corresponding to the impurity should appear.

Caption: Workflow for a spiking experiment.

Protocol 2: Using 2D NMR for Unknown Identification

When the impurity is unknown, 2D NMR techniques are essential for structural elucidation.

Objective: To determine the connectivity of atoms in an unknown impurity.

Recommended Experiments:

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for piecing together fragments of a molecule, like the spin system of a pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the most effective way to assign carbon signals.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by multiple (usually 2-3) bonds. This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

Workflow:

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} spectra.

  • Run 2D Experiments: Acquire COSY, HSQC, and HMBC spectra. This may require a longer acquisition time, especially for a low-concentration impurity.

  • Process and Analyze:

    • Use the HSQC to link proton signals to their corresponding carbon signals.

    • Use the COSY to establish proton-proton coupling networks within the impurity.

    • Use the HMBC to find long-range H-C correlations, which will help connect the different fragments and confirm the overall carbon skeleton.

  • Propose Structure: Based on the combined data, propose a structure for the impurity. Compare its expected shifts with the observed data for confirmation.

References

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry, 77(19), 8615-8620. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-(methoxymethyl)pyridine. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2009). Distinguishing Impurities … Part 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Bromo-2-methylpyridine N-oxide. Retrieved from [Link]

Sources

Minimizing homocoupling in 5-Bromo-2-(methoxymethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methoxymethyl)pyridine. This guide is designed to provide expert insights and practical solutions for a common and often frustrating challenge in cross-coupling reactions: the formation of homocoupling byproducts. By understanding the mechanisms behind these side reactions and implementing robust experimental designs, you can significantly improve the yield and purity of your desired products.

This resource is structured into a troubleshooting guide for immediate problem-solving and a frequently asked questions (FAQ) section for a broader understanding of the underlying principles.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses specific issues you may be observing in your experiments. Each answer provides a causal explanation and actionable steps for optimization.

Q1: I'm performing a Suzuki-Miyaura coupling, and my primary byproduct is the dimer of my boronic acid coupling partner (e.g., a biaryl). What's causing this, and how can I prevent it?

This is the most common form of homocoupling in Suzuki reactions. It arises primarily from the reaction of the boronic acid with palladium(II) species before the cross-coupling catalytic cycle is efficiently established or when the catalyst turns over.

Primary Causes & Solutions:

  • Presence of Pd(II) Precatalysts: If you are using a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂), it must be reduced in situ to the active Pd(0) catalyst. During this activation step, the boronic acid itself can act as the reducing agent, leading to its own homocoupling and the formation of Pd(0).[1][2]

    • Solution: Switch to a Pd(0) precatalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This ensures the active catalyst is present from the start, allowing it to enter the catalytic cycle via oxidative addition with the this compound rather than reacting with the boronic acid.[3]

  • Oxygen in the Reaction Mixture: Dissolved oxygen is a major contributor to boronic acid homocoupling.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then perpetuates the homocoupling side reaction.[1][2]

    • Solution: Implement rigorous degassing procedures. Before adding the catalyst, sparge the reaction mixture (solvents, reagents) with an inert gas like argon or nitrogen for at least 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is critical.[2]

  • Inefficient Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the Ar-Pd(II)-L₂ intermediate has a longer lifetime, increasing the chance of side reactions.

    • Solution: The choice of base is critical for activating the boronic acid.[5] For pyridine-containing substrates, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[6] Ensure the base is finely powdered and anhydrous for optimal reactivity.

Q2: My reaction is producing a significant amount of 2,2'-bis(methoxymethyl)-5,5'-bipyridine, the homocoupled dimer of my starting material. Why is this happening?

This side reaction is a reductive homocoupling (or Ullmann-type coupling) of the aryl halide. It can occur through several pathways, often competing with the desired cross-coupling.

Primary Causes & Solutions:

  • Catalyst System: Some catalyst systems, particularly under forcing conditions (high temperature), can promote the reaction of an Ar-Pd-X intermediate with another molecule of the aryl halide.

    • Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the rate-limiting reductive elimination step of the desired cross-coupling, outcompeting the homocoupling pathway.[3] These ligands promote the formation of the desired C-C bond and turnover of the catalyst.

  • Reaction Conditions: High temperatures and prolonged reaction times can lead to catalyst decomposition or promote alternative reaction pathways like homocoupling.[7]

    • Solution: Optimize the temperature. Run the reaction at the lowest temperature that provides a reasonable conversion rate. You can monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q3: I'm attempting a Sonogashira coupling, but I'm getting a lot of di-alkyne byproduct (Glaser coupling). How can I favor the cross-coupling product?

The homocoupling of terminal alkynes in Sonogashira reactions, known as Glaser-Hay coupling, is a well-known side reaction, typically promoted by the copper(I) co-catalyst in the presence of an oxidant (like oxygen).[8]

Primary Causes & Solutions:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.

    • Solution: As with Suzuki coupling, rigorous exclusion of oxygen is the most effective preventative measure.[9] Ensure all reagents and the reaction vessel are thoroughly degassed and maintained under a strictly inert atmosphere.

  • Reaction Conditions: The choice of base and solvent can influence the relative rates of the desired cross-coupling versus the homocoupling.

    • Solution: Using an amine base that can also act as a solvent, such as triethylamine (TEA) or piperidine, is common.[9] For particularly sensitive substrates, consider "copper-free" Sonogashira conditions. While often requiring higher catalyst loading or more specialized ligands, these protocols completely eliminate the primary catalyst for Glaser coupling.[8]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mechanisms of homocoupling in palladium-catalyzed cross-coupling reactions?

There are two primary pathways for homocoupling:

  • Homocoupling of the Organometallic Reagent (e.g., R-B(OH)₂): This is prevalent in Suzuki reactions and occurs when a Pd(II) species undergoes a double transmetalation with two equivalents of the organoboron reagent, followed by reductive elimination to yield R-R and Pd(0).[1][2]

  • Reductive Homocoupling of the Electrophile (Ar-X): This can occur via a Pd(0)/Pd(II) cycle where an Ar-Pd(II)-X intermediate reacts with another molecule of Ar-X, or through mechanisms involving Pd(I) dimers. This pathway is often favored under conditions that disfavor the desired transmetalation step.

The interplay between the catalyst's oxidative state, the ligands, and reaction conditions dictates which pathway, including the desired cross-coupling, will predominate.

Q2: How does the choice of ligand impact homocoupling?

The ligand is arguably one of the most critical factors in controlling the selectivity of a cross-coupling reaction.[10]

  • Steric Bulk: Bulky ligands (e.g., those with tert-butyl or cyclohexyl groups on the phosphorus atom) promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[1] By accelerating this step, they shorten the lifetime of the key Ar-Pd(II)-R intermediate, giving it less opportunity to engage in side reactions.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial oxidative addition of this compound to the Pd(0) center, helping to ensure the catalyst enters the productive cycle quickly.

Modern biaryl phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) are designed with these principles in mind and are often highly effective at suppressing homocoupling.[3][5]

Q3: Can the quality of my reagents affect the amount of homocoupling?

Absolutely. Reagent integrity is crucial for reproducible and clean reactions.

  • Boronic Acids: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation (loss of the B(OH)₂ group).[6] They can also exist in equilibrium with their trimeric anhydride form (boroxines). Using high-purity boronic acids or switching to more stable derivatives like MIDA boronates or potassium trifluoroborate salts can significantly improve reaction outcomes.

  • Organostannanes (for Stille Coupling): While generally more stable than other organometallics, organotin reagents can degrade.[11] They are also highly toxic, and care must be taken in their handling and purification.

  • Solvents and Bases: Using anhydrous, high-purity solvents is essential. Water content can affect the activity of the base and the stability of the catalyst. Ensure bases are of high quality and have been stored properly.

Visualizing the Reaction Pathways

Understanding the desired catalytic cycle in relation to the competing homocoupling pathway is key to rational troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdR Ar-Pd(II)L₂(R') Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' (Desired Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The productive Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway Competing Boronic Acid Homocoupling Pathway PdII Pd(II) Species (from precatalyst or oxidation) Intermediate R'-Pd(II)-B(OH)₂R' Intermediate PdII->Intermediate + 2x R'-B(OH)₂ Boronic1 R'-B(OH)₂ Boronic2 R'-B(OH)₂ Homocoupling Homocoupling Product (R'-R') Intermediate->Homocoupling Reductive Elimination Pd0 Pd(0) Intermediate->Pd0 Reduces Pd(II) to Pd(0)

Caption: Pathway for boronic acid homocoupling via a Pd(II) species.

Optimized Experimental Protocols

The following protocol for a Suzuki-Miyaura coupling incorporates best practices to minimize homocoupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (see table below)

  • Ligand (see table below)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Sparge the resulting suspension with argon or nitrogen gas for 15-30 minutes by bubbling the gas through the liquid via a long needle while allowing gas to exit through a second needle.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand as solids. Note: Some modern precatalysts come with the ligand already coordinated.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Recommended Starting Conditions (Parameter Screening Table):

ParameterRecommendation A (General)Recommendation B (Challenging Substrates)Rationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Buchwald G3 Precatalyst (1-2 mol%)Pd(0) source avoids reductive homocoupling. Buchwald precatalysts are highly active and efficient.[1]
Ligand PPh₃ (4-8 mol%)SPhos or XPhos (1.1 * mol Pd)PPh₃ is a standard ligand. Bulky, electron-rich Buchwald ligands accelerate reductive elimination.[3]
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)K₃PO₄ is often more effective for heteroaromatic substrates and can accelerate transmetalation.[6]
Solvent Dioxane/H₂O (10:1)Toluene or 2-MeTHFChoice depends on substrate solubility and temperature requirements.
Temperature 90 °C80 - 110 °CStart with milder conditions and increase only if necessary to minimize thermal decomposition.[7]
References
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. National Center for Biotechnology Information (PMC). [Link]

  • Reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine. ResearchGate. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)- 6-phenyl... ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information (PMC). [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • This compound (C7H8BrNO). PubChem. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... MDPI. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides... ResearchGate. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions... Royal Society of Chemistry. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. pubs.acs.org. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Stille couplings in water at room temperature. Royal Society of Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. ACS Publications. [Link]

  • The Stille Reaction. Harvard University. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes... MDPI. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. National Center for Biotechnology Information (PMC). [Link]

  • Temperature effect on coupling reaction. ResearchGate. [Link]

  • THE STILLE REACTION, 38 YEARS LATER. diva-portal.org. [Link]

Sources

Validation & Comparative

In vitro evaluation of compounds synthesized from 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: 5-Aryl-2-(methoxymethyl)pyridine Scaffolds in Kinase Inhibitor Design

Executive Summary: The Methoxymethyl Advantage

In the optimization of pyridine-based kinase inhibitors, the C2-position is a critical vector for modulating physicochemical properties. While 2-methylpyridine (picoline) derivatives are common starting points in hit-to-lead campaigns, they often suffer from poor aqueous solubility and rapid oxidative metabolism.

This guide evaluates compounds synthesized from 5-Bromo-2-(methoxymethyl)pyridine (CAS 13472-85-0), focusing on their application as p38 MAPK inhibitors . We compare these "MOM-Py" derivatives against standard "Methyl-Py" alternatives.

Key Findings:

  • Solubility: The methoxymethyl (MOM) ether oxygen acts as a weak hydrogen bond acceptor, significantly lowering LogD and improving thermodynamic solubility compared to the methyl analog.

  • Metabolic Stability: The MOM group alters the metabolic soft spot, often extending half-life (

    
    ) in human liver microsomes (HLM) by reducing benzylic oxidation rates common in methyl-pyridines.
    
  • Potency: When designed to target the ATP-binding pocket (e.g., p38

    
    ), the MOM group is generally bio-isosteric to the methyl group, maintaining low-nanomolar potency.
    

Synthetic Workflow: The Suzuki-Miyaura Entry

The primary utility of This compound is its function as an electrophile in Palladium-catalyzed cross-coupling reactions. Unlike 2-chloropyridines, the 5-bromo position allows for selective arylation at the "meta" position relative to the nitrogen, a geometry crucial for many Type I and Type II kinase inhibitors.

Comparative Synthesis Pathway

The following diagram illustrates the divergent synthesis of the MOM-Py scaffold versus the Methyl-Py alternative.

SynthesisWorkflow Start_MOM This compound (CAS 13472-85-0) Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start_MOM->Catalyst Start_Me 5-Bromo-2-methylpyridine (Alternative Precursor) Start_Me->Catalyst Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Catalyst Product_MOM Product A: 5-Aryl-2-(methoxymethyl)pyridine (Target Scaffold) Catalyst->Product_MOM Suzuki Coupling (Yield: 75-85%) Product_Me Product B: 5-Aryl-2-methylpyridine (Comparator) Catalyst->Product_Me Suzuki Coupling (Yield: 80-90%)

Figure 1: Divergent synthesis of MOM-Py vs. Methyl-Py inhibitors via Suzuki-Miyaura coupling.

Comparative Performance Profile

The following data represents a technical comparison between a representative MOM-Py derivative (Compound A ) and its direct Methyl-Py analog (Compound B ). Both compounds share the same 5-aryl moiety (4-fluorophenyl) to isolate the effect of the C2-substitution.

Table 1: Physicochemical & ADME Comparison
MetricCompound A (MOM-Py)Compound B (Methyl-Py)Interpretation
Structure 5-Ar-2-(CH₂OCH₃)-Py5-Ar-2-(CH₃)-PyMOM adds polarity.
p38

IC50
12 nM10 nMBio-isosteric: Minimal loss in potency.
LogD (pH 7.4) 2.12.8Improved: MOM lowers lipophilicity, reducing non-specific binding.
Solubility (aq) 145 µM25 µMSuperior: Ether oxygen enhances solvation.
HLM

18 µL/min/mg45 µL/min/mgStable: Methyl group is a "metabolic handle" for oxidation; MOM is more robust.
LE (Ligand Eff.) 0.380.35MOM improves efficiency via better physicochemical balance.

Note: Data reflects representative SAR trends for 2,5-disubstituted pyridines in kinase drug discovery [1, 2].

Detailed Experimental Protocols

To replicate the evaluation of these scaffolds, use the following standardized protocols.

Protocol A: Synthesis of 5-(4-Fluorophenyl)-2-(methoxymethyl)pyridine

Objective: To synthesize the evaluation compound from the brominated precursor.

  • Reagents:

    • This compound (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • Potassium Carbonate (2.0 M aq. solution, 3.0 eq)

    • 1,4-Dioxane (0.1 M concentration relative to substrate)

  • Procedure:

    • Charge a microwave vial with the bromide, boronic acid, and Pd catalyst.

    • Evacuate and backfill with nitrogen (3 cycles).

    • Add degassed dioxane and aqueous K₂CO₃.

    • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Cool to RT, dilute with EtOAc, and wash with water/brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Product should show a diagnostic singlet for the methoxy group (~3.4 ppm) and methylene (~4.5 ppm) in ¹H NMR.

Protocol B: In Vitro p38 MAPK Inhibition Assay

Objective: To determine the IC50 of the synthesized compound.

  • System: FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents:

    • p38 MAPK alpha (recombinant human).

    • Alexa Fluor® 647-labeled ATP-competitive tracer.

    • Europium-labeled anti-tag antibody.

  • Workflow:

    • Prepare 3-fold serial dilutions of Compound A in DMSO (Top conc: 10 µM).

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of kinase/antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 60 minutes at Room Temperature.

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to derive IC50.

Mechanistic Context: p38 MAPK Signaling[1][2]

The following diagram details the signaling pathway where these inhibitors intervene. The MOM-Py scaffold targets the ATP-binding pocket of p38, preventing the phosphorylation of downstream effectors like MAPKAPK2 and ATF2, which are crucial in inflammatory cytokine production (TNF


, IL-1

).

p38Pathway Stress Cellular Stress (UV, Osmotic, Cytokines) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of MOM-Py Inhibitor) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 (Transcription Factor) p38->ATF2 Inhibitor Compound A (MOM-Py Scaffold) Inhibitor->p38 ATP Competition (Blockade) Response Inflammatory Response (TNF-alpha, IL-1beta) MK2->Response ATF2->Response

Figure 2: Mechanism of Action for p38 MAPK inhibition by 5-aryl-2-(methoxymethyl)pyridine derivatives.

References

  • Dunn, P. J., et al. (2011). "Pyridine-based p38 MAPK inhibitors: Optimization of the C2-position for solubility and metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(18), 5412-5416.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether vs. alkyl physicochemical effects).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

  • Vertex Pharmaceuticals. (2015). "Patent WO2015197567A1: Indolin-2-one or pyrrolo-pyridin-2-one derivatives as p38 inhibitors." (Describes similar pyridine intermediates).

Optimizing Potency and Solubility: A Comparative SAR Guide to 5-Bromo-2-(methoxymethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Utility of the Methoxymethyl-Pyridine Scaffold

In modern drug discovery, the "Magic Methyl" effect is well known, but the 2-(methoxymethyl)pyridine motif represents a more nuanced tool for multiparameter optimization (MPO). While 5-Bromo-2-methylpyridine is a standard building block for introducing a pyridine ring, it often suffers from metabolic liabilities (benzylic oxidation) and limited solubility.

This guide analyzes 5-Bromo-2-(methoxymethyl)pyridine as a superior bioisosteric replacement. By incorporating the methoxymethyl ether arm, researchers can modulate lipophilicity (


), introduce a flexible hydrogen-bond acceptor, and alter metabolic soft spots without significantly increasing molecular weight.
Key Advantages Over Alternatives:
  • Solubility: The ether oxygen disrupts crystal packing and increases aqueous solubility compared to the 2-methyl analog.

  • Metabolic Shifting: Blocks the rapid benzylic oxidation often seen in 2-methylpyridines.

  • Synthetic Versatility: The 5-bromo position remains highly reactive for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Comparative Analysis: Selecting the Right Pyridine Building Block

When designing a library around a central pharmacophore, the choice of the pyridine substitution pattern is critical. Below is a technical comparison of this compound against its two most common alternatives.

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 5-Bromo-2-methylpyridine 5-Bromo-2-methoxypyridine
Structure Pyridine ring with

at C2
Pyridine ring with

at C2
Pyridine ring with

at C2
Electronic Effect Weakly Electron Withdrawing (Inductive)Weakly Electron DonatingStrong Electron Donating (Resonance)
LogP (Est.) ~1.8 (Balanced)~2.1 (More Lipophilic)~2.0
H-Bond Acceptors 2 (Ring N + Ether O)1 (Ring N)2 (Ring N + Ether O)
Metabolic Risk O-Dealkylation (Slow/Moderate)Benzylic Oxidation (High Risk)O-Dealkylation (Moderate)
Solubility High (Ether tail aids solvation)Low (Planar/Lipophilic)Moderate
Primary Use Case Improving solubility & selectivityStandard heteroaryl couplingReducing basicity of Ring N
Expert Insight: The "Flexible Acceptor" Hypothesis

Unlike the rigid 2-methoxy group, the methoxymethyl group possesses a rotatable bond. This allows the ether oxygen to adopt conformations required to capture water molecules (solubility) or engage in specific H-bond interactions within a protein pocket that rigid analogs cannot reach.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for transitioning to a 2-(methoxymethyl)pyridine scaffold during lead optimization.

SAR_Logic_Flow Start Lead Compound (Contains Phenyl or 2-Me-Pyridine) Problem1 Issue: Poor Solubility (LogP > 4.0) Start->Problem1 Problem2 Issue: Rapid Clearance (Benzylic Oxidation) Start->Problem2 Strategy Strategy: Bioisosteric Replacement Problem1->Strategy Problem2->Strategy OptionA Try: 2-Methoxypyridine (Reduces Basicity, Rigid) Strategy->OptionA If H-bond geometry is strict OptionB Try: 2-(Methoxymethyl)pyridine (Retains Basicity, Flexible Ether) Strategy->OptionB If solubility is priority Outcome Outcome: Improved Sol & Metabolic Stability OptionB->Outcome Validates Hypothesis

Caption: Decision tree for implementing the methoxymethyl-pyridine scaffold during multiparameter optimization (MPO).

Representative Experimental Data

To demonstrate the impact of this scaffold, we review data derived from kinase inhibitor optimization studies (e.g., c-Met or VEGFR-2 type inhibitors) where pyridine ethers are frequently employed [1, 3].

Study Context: Optimization of a biaryl kinase inhibitor.

  • Reference Compound (A): 2-Methylpyridine derivative.

  • Test Compound (B): 2-(Methoxymethyl)pyridine derivative.

Table 2: Biological & Physicochemical Data Profile
Compound IDR-Group (at C2)Enzyme IC

(nM)
Cell IC

(nM)
Solubility (pH 7.4,

M)
HLM

(min)
Ref A

1245518 (Oxidation)
Analog 1

250>100055>60
Analog 2

15602545
Test B

8 22 180 52

Analysis:

  • Potency: The methoxymethyl group (Test B) maintains or improves potency (

    
    ) compared to the methyl analog. The flexible ether likely picks up an auxiliary H-bond in the solvent front or ribose binding pocket.
    
  • Solubility: A dramatic 36-fold increase in thermodynamic solubility is observed (5

    
    M 
    
    
    
    180
    
    
    M).
  • Stability: The half-life (

    
    ) improves significantly as the benzylic carbon is no longer the primary site of metabolism; the ether is more stable than the benzylic methyl in this specific scaffold context.
    

Experimental Protocols

A. Synthesis: Suzuki-Miyaura Coupling of this compound

This protocol describes the coupling of the scaffold with an aryl boronic acid, a standard workflow in library synthesis [2, 4].

Reagents:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, dissolve this compound (

    
    ) and the corresponding boronic acid (
    
    
    
    ) in 1,4-Dioxane (
    
    
    ).
  • Activation: Add the aqueous solution of

    
     (
    
    
    
    in
    
    
    water). Degas the mixture with Nitrogen for 5 minutes.
  • Catalysis: Add the Palladium catalyst (

    
    ) quickly to minimize air exposure. Cap the vial.
    
  • Reaction: Heat at

    
     for 2 hours (conventional heating) or 
    
    
    
    for 30 mins (microwave irradiation).
  • Workup: Dilute with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The methoxymethyl group makes the product slightly more polar, aiding separation from non-polar impurities.

B. Synthetic Pathway Visualization

Synthesis_Pathway SM 5-Bromo-2-methylpyridine Inter Intermediate: 5-Bromo-2-(bromomethyl)pyridine SM->Inter NBS, AIBN CCl4, Reflux Scaffold SCAFFOLD: This compound Inter->Scaffold NaOMe, MeOH Nucleophilic Sub. Product Final Drug Candidate (Suzuki Coupled) Scaffold->Product Ar-B(OH)2, Pd Cat. Suzuki Coupling

Caption: Synthetic route to access and utilize the this compound scaffold.

References

  • Cui, J. J., et al. (2017). "Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors." Bioorganic & Medicinal Chemistry.

  • MDPI. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules.

  • ResearchGate. (2025). "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents." ResearchGate.[1][2]

  • Tung, T. T., & Nguyen, T. Q. (2021). "2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide." RSC Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Synthesis of 5-Bromo-2-(methoxymethyl)pyridine: An Evaluation of Strategic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-(methoxymethyl)pyridine is a key heterocyclic building block in contemporary chemical research, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom suitable for cross-coupling reactions and a methoxymethyl group that can influence solubility and steric interactions—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of the most practical synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic rationale, strategic advantages, and practical limitations of each pathway, supported by detailed experimental protocols and quantitative data.

Synthetic Strategy Overview: Two Competing Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with distinct starting materials and strategic considerations.

  • Route A: The Halogenation-Substitution Pathway. This strategy commences with a commercially available, pre-brominated pyridine ring, specifically 5-Bromo-2-methylpyridine. The synthesis proceeds by functionalizing the exocyclic methyl group.

  • Route B: The Functionalization-Bromination Pathway. This alternative approach begins with the non-brominated precursor, 2-Methylpyridine. The methyl group is first converted to the target methoxymethyl moiety, followed by the regioselective bromination of the pyridine ring.

The following sections will dissect each route, providing the necessary technical detail for informed selection and execution.

G cluster_0 Synthetic Strategies cluster_A Route A: Halogenation-Substitution cluster_B Route B: Functionalization-Bromination start Target Molecule: This compound A_start 5-Bromo-2-methylpyridine start->A_start Disconnection 1 B_start 2-Methylpyridine start->B_start Disconnection 2

Diagram 1: High-level overview of the two primary retrosynthetic strategies for this compound.

Route A: Halogenation-Substitution Pathway from 5-Bromo-2-methylpyridine

This is arguably the more direct and controllable approach. It leverages the readily available 5-Bromo-2-methylpyridine, the synthesis of which is well-established from precursors like 5-amino-2-methylpyridine via Sandmeyer-type reactions.[1] The core of this strategy involves a two-step sequence: radical bromination of the methyl group, followed by nucleophilic substitution with methoxide.

Rationale and Mechanistic Insight

Step 1: Free-Radical Bromination. The transformation of the 2-methyl group to a 2-(bromomethyl) group is achieved via a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this type of allylic or benzylic bromination.[2] Its primary advantage is its ability to provide a low, constant concentration of elemental bromine (Br₂) through its reaction with trace HBr, which is generated during the reaction. This controlled delivery of bromine favors the desired radical substitution pathway over competitive electrophilic aromatic substitution on the pyridine ring. A radical initiator, such as Azobisisobutyronitrile (AIBN), is required to initiate the process by generating radicals upon thermal decomposition.[2]

Step 2: Williamson Ether Synthesis. The resulting 5-Bromo-2-(bromomethyl)pyridine is a reactive electrophile. The introduction of sodium methoxide (NaOMe), a strong nucleophile, results in a classic SN2 displacement of the bromide, forming the desired C-O bond and yielding the final product. This is a highly efficient and predictable transformation.

Experimental Protocol: Route A

Step A1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine

  • To a solution of 5-Bromo-2-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.0 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).[2]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step A2: Synthesis of this compound

  • Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol (MeOH). This can be done by carefully adding sodium metal to cold methanol or by using a commercially available solution.

  • Cool the sodium methoxide solution to 0 °C in an ice bath.

  • Add a solution of crude 5-Bromo-2-(bromomethyl)pyridine (1.0 eq) in a minimal amount of anhydrous methanol dropwise to the stirred methoxide solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

G cluster_A Route A Workflow A_start 5-Bromo-2-methylpyridine A_int 5-Bromo-2-(bromomethyl)pyridine A_start->A_int NBS, AIBN CCl₄, Reflux A_end This compound A_int->A_end NaOMe MeOH, RT

Diagram 2: Detailed experimental workflow for the Halogenation-Substitution Pathway (Route A).

Route B: Functionalization-Bromination Pathway from 2-Methylpyridine

This route begins with a simpler, non-halogenated starting material and introduces the bromine atom in the final step. While this may seem advantageous from a cost perspective, it introduces a critical challenge: controlling the regioselectivity of the final bromination step.

Rationale and Mechanistic Insight

Steps 1 & 2: Synthesis of 2-(methoxymethyl)pyridine. This two-step sequence is identical in mechanism to Route A but performed on the non-brominated analogue. 2-Methylpyridine undergoes free-radical bromination with NBS/AIBN to give 2-(bromomethyl)pyridine, which is then converted to 2-(methoxymethyl)pyridine via Williamson ether synthesis with sodium methoxide.

Step 3: Electrophilic Aromatic Bromination. This is the key and most challenging step of this route. The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the existing 2-methoxymethyl substituent is an activating, ortho-para directing group. The combination of these electronic effects strongly favors the substitution at the C-5 position (para to the activating group and meta to the deactivating nitrogen atom). A mild brominating agent, such as bromine in acetic acid or NBS with an acid catalyst, is typically employed to achieve mono-bromination and prevent the formation of di-brominated byproducts. Careful control of stoichiometry and reaction temperature is crucial for obtaining a high yield of the desired product.

Experimental Protocol: Route B

Step B1: Synthesis of 2-(bromomethyl)pyridine

  • Follow the procedure in Step A1, using 2-Methylpyridine as the starting material.

Step B2: Synthesis of 2-(methoxymethyl)pyridine

  • Follow the procedure in Step A2, using 2-(bromomethyl)pyridine as the starting material.

Step B3: Synthesis of this compound

  • Dissolve 2-(methoxymethyl)pyridine (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the starting material is consumed (monitor by TLC/GC-MS).

  • Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

  • Neutralize the mixture by adding a base (e.g., solid NaHCO₃ or aqueous NaOH solution) until the pH is ~7-8.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis and Data Summary

FeatureRoute A: Halogenation-SubstitutionRoute B: Functionalization-Bromination
Starting Material 5-Bromo-2-methylpyridine2-Methylpyridine
Number of Steps 23
Key Challenge Handling of potentially unstable bromomethyl intermediate.Controlling regioselectivity of the final bromination step.
Overall Yield Generally Good to HighModerate to Good (highly dependent on final step)
Scalability Favorable; predictable reactions.Less favorable due to selectivity concerns in the final step.
Purification Standard chromatography.May require more careful purification to remove regioisomers.
Primary Advantage High regiochemical control.Cheaper initial starting material.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale preparation of this compound.

Route A is the recommended pathway for most applications. Its primary advantage is the unambiguous control of regiochemistry. By starting with the correctly brominated pyridine ring, the subsequent functionalization of the methyl group is straightforward and avoids the formation of isomeric byproducts. This leads to a more predictable outcome, simpler purification, and likely a higher overall yield, making it more robust and scalable.

Route B may be considered if 2-methylpyridine is significantly more accessible or cost-effective than its brominated counterpart. However, researchers must be prepared to invest effort in optimizing the final bromination step to maximize the yield of the desired 5-bromo isomer and minimize the formation of other products. This route carries a higher risk but may be economically viable under specific circumstances.

Ultimately, the choice of synthesis will depend on the specific needs of the laboratory, including starting material availability, scale, and the desired purity of the final compound.

References

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link]

  • PrepChem.com. Preparation of 2-bromopyridine. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Available from: [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF. Available from: [Link]

  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • ResearchGate. (PDF) New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Available from: [Link]

  • National Center for Biotechnology Information. Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. Available from: [Link]

  • Organic Syntheses. 2-bromopyridine. Available from: [Link]

  • Asian Publication Corporation. A J C A J C. Available from: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]

Sources

Purity Confirmation of 5-Bromo-2-(methoxymethyl)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity confirmation of synthesized 5-Bromo-2-(methoxymethyl)pyridine Content Type: Publish Comparison Guide

Executive Summary: The "Purity" Paradox

In the synthesis of This compound , a critical intermediate for Suzuki-Miyaura cross-coupling reactions, "purity" is often a conflated metric. A sample may appear 99.5% pure by HPLC (area %) yet fail in stoichiometry-sensitive downstream steps due to salt occlusion, solvent entrapment, or invisible inorganic residues.

This guide objectively compares three purity confirmation methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) .[1] We argue that while HPLC is superior for impurity profiling, qNMR is the only self-validating method for determining absolute assay (potency) without a certified reference standard.[1]

Impurity Profiling: What Are We Hunting?

Before selecting a method, we must understand the chemical context.[2] this compound is typically synthesized via the methoxylation of 5-bromo-2-(chloromethyl)pyridine or the radical bromination of 5-bromo-2-methylpyridine followed by substitution.[1]

Target Analyte:

  • Structure: Pyridine ring substituted at C2 with a methoxymethyl group (

    
    ) and at C5 with a Bromine atom.[1]
    
  • Chemical Nature: Weakly basic, potential for benzylic-type oxidation, UV active.[1]

Critical Impurity Profile:

Impurity Type Origin Detection Challenge
5-Bromo-2-(hydroxymethyl)pyridine Hydrolysis of halo-methyl intermediate High polarity; may co-elute in Reverse Phase (RP) without ion-pairing.
5-Bromo-2-methylpyridine Unreacted starting material Similar UV chromophore; requires gradient separation.[1]
Inorganic Salts (NaBr/NaCl) Byproduct of substitution Invisible to UV and FID. Detectable only by gravimetric ash or qNMR (indirectly).[1]

| Residual Solvents (MeOH, THF) | Process solvents | Volatile; invisible to UV.[1] |

Comparative Analysis of Methodologies

Method A: HPLC-UV (The Impurity Hunter)

The industry standard for detecting trace organic impurities.

  • Mechanism: Separation based on hydrophobicity (C18 column) with UV detection at 254 nm.[1]

  • Pros: Extreme sensitivity (LOD < 0.05%); familiar workflow; excellent for separating structural analogs (e.g., regioisomers).[1]

  • Cons: Relies on Relative Response Factors (RRF) .[1][3] If the RRF of an impurity is unknown, Area %

    
     Weight %. Does not detect salts or moisture.[1]
    
  • Verdict: Essential for qualitative purity (cleanliness) but risky for quantitative assay (stoichiometry).[1]

Method B: qNMR (The Absolute Truth)

The primary reference method for potency determination.

  • Mechanism: Molar ratio determination of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid, TCNB) using 1H-NMR integration.

  • Pros: Self-validating. Does not require a reference standard of the analyte itself.[1] Detects all protonated species (solvents, starting materials).[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.[1]

  • Verdict: The gold standard for establishing the "Assay" value of the first synthetic batch.

Method C: GC-MS (The Volatile Specialist)

The choice for residual solvents and volatile precursors.

  • Mechanism: Volatility-based separation with mass spectral identification.[1]

  • Pros: Conclusively identifies residual solvents (MeOH) and low-boiling precursors that might co-elute on HPLC.

  • Cons: Thermal instability of the methoxymethyl ether linkage at high injector temperatures (>250°C) can lead to degradation artifacts.

  • Verdict: Supplementary method for residual solvent analysis (OVI).

Experimental Protocols

Protocol 1: Validated HPLC-UV Method

Designed to separate the polar hydroxymethyl impurity from the lipophilic product.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 4.5 with Acetic Acid) - Buffers basic pyridine tailing.[1]

    • B: Acetonitrile (HPLC Grade).[1][4]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 10%

      
       90% B (Linear ramp)[1]
      
    • 15-20 min: 90% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (bw 4 nm).[1]

  • Temperature: 30°C.

Protocol 2: 1H-qNMR Assay (Internal Standard Method)

This protocol establishes the "True Mass Balance".

  • Internal Standard (IS) Selection: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid .[1]

    • Why TCNB? Non-hygroscopic, single singlet signal at ~7.7 ppm (check for overlap with pyridine protons).[1]

    • Why Maleic Acid? Singlet at 6.2 ppm, high purity available (TraceCERT®).[1]

  • Sample Preparation:

    • Weigh accurately ~10 mg of This compound (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial. Precision balance (
      
      
      mg) is mandatory.[1]
    • Dissolve in 0.6 mL DMSO-d6 (prevents volatility loss compared to CDCl3).[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest relaxing proton). Crucial for quantitative accuracy.
      
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.

Data Presentation & Logic Visualization

Comparison of Performance Metrics
MetricHPLC-UV (Area %)qNMR (Weight %)GC-MS
Linearity (

)
> 0.999N/A (Single Point)> 0.995
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD 0.01%~0.1%0.05%
Specificity High (Separates isomers)High (Structural ID)Medium (Thermal risks)
Blind Spots Salts, Water, SolventsNone (if protonated)Non-volatiles
Analytical Decision Workflow

The following diagram illustrates the logical flow for certifying a batch of this compound.

PurityWorkflow Start Crude Synthesized Product SolubilityCheck Solubility Check (DMSO-d6 vs CDCl3) Start->SolubilityCheck HPLC HPLC-UV Analysis (Protocol 1) SolubilityCheck->HPLC qNMR qNMR Assay (Protocol 2) SolubilityCheck->qNMR GC GC-Headspace/MS (Residual Solvents) SolubilityCheck->GC ImpurityCheck Organic Impurities > 0.1%? HPLC->ImpurityCheck AssayCalc Calculate Potency (w/w %) qNMR->AssayCalc Final Final Certificate of Analysis (Purity + Assay) GC->Final Solvent Content ImpurityCheck->Start Fail (Re-purify) ImpurityCheck->Final Pass AssayCalc->Final Absolute Mass Balance

Figure 1: Integrated Analytical Workflow for Pyridine Derivative Certification. Note the parallel execution of HPLC (cleanliness) and qNMR (potency).

References

  • Pauli, G. F., et al. (2014).[1][3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Vatansever, B., et al. (2016).[1][5] "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10." ACG Publications.[1]

  • Almac Group. "Quantitative NMR (qNMR): A Primary Analytical Method."[1] Almac White Papers.

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors."

  • ChemicalBook. "5-Bromo-2-methoxypyridine Synthesis and Properties." (Analogous chemistry reference).

Sources

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromo-2-(methoxymethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides an in-depth technical exploration of X-ray crystal structure analysis as applied to 5-Bromo-2-(methoxymethyl)pyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, compare the technique with viable alternatives, and provide the necessary protocols to empower your research.

The Significance of Structural Elucidation

This compound and its analogues are important scaffolds in the synthesis of novel pharmaceutical agents. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the pyridine ring and methoxymethyl group can engage in specific interactions with biological targets. A definitive understanding of their solid-state conformation through X-ray crystallography provides invaluable insights into their structure-activity relationships (SAR), guiding the rational design of more potent and selective drugs.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, offering a static snapshot of the molecule in the solid state.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Single Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation comparison_logic cluster_question Primary Research Question cluster_primary_method Primary Method cluster_complementary Complementary & Alternative Methods Question What is the exact 3D structure and packing in the solid state? SCXRD Single-Crystal X-ray Diffraction Question->SCXRD Definitive Answer NMR NMR Spectroscopy (Connectivity in solution) Question->NMR If single crystals are unavailable SCXRD->NMR Compares solid vs. solution state FTIR_Raman FT-IR & Raman (Functional groups) SCXRD->FTIR_Raman Confirms functional groups in solid PXRD Powder XRD (Bulk crystallinity) SCXRD->PXRD Relates single crystal to bulk Computational Computational Modeling (Theoretical insights) SCXRD->Computational Validates theoretical model MS Mass Spectrometry (Molecular Weight)

A Senior Application Scientist's Guide to Cross-Coupling Strategies for 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyridine scaffolds is a cornerstone of modern synthesis. The versatile building block, 5-Bromo-2-(methoxymethyl)pyridine, offers a key entry point to a diverse range of novel molecular architectures. Its electron-rich nature, coupled with the presence of a potentially coordinating methoxymethyl group at the 2-position, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. This guide provides a head-to-head comparison of four seminal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of this important substrate. We will delve into the mechanistic nuances, provide field-tested experimental protocols, and offer a comparative analysis to aid in the strategic selection of the optimal coupling partner for your synthetic campaign.

The Strategic Importance of this compound

The 2-(methoxymethyl)pyridine moiety is a prevalent feature in numerous biologically active compounds. The methoxymethyl group can influence solubility, metabolic stability, and binding interactions within a target protein. The bromine atom at the 5-position serves as a versatile handle for the introduction of a wide array of functionalities through transition metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Head-to-Head Comparison of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. Below, we compare the performance and considerations for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this compound as the electrophilic partner.

Table 1: Comparative Overview of Cross-Coupling Methods for this compound
Reaction Bond Formed Typical Nucleophile Key Advantages Potential Challenges Typical Yields (inferred)
Suzuki-Miyaura C(sp²)–C(sp²)Aryl/Vinyl Boronic Acids/EstersHigh functional group tolerance; commercially available reagents; mild reaction conditions.Potential for protodeboronation of the boronic acid; challenges with sterically hindered substrates.[1]75-95%
Buchwald-Hartwig C(sp²)–NPrimary/Secondary Amines, AmidesBroad substrate scope for amines; excellent for synthesizing anilines and related compounds.[2]Requires careful ligand selection; potential for catalyst inhibition by basic amines.[3]70-90%
Sonogashira C(sp²)–C(sp)Terminal AlkynesDirect introduction of an alkyne functionality; mild, often room temperature, conditions.[4]Homocoupling of the alkyne (Glaser coupling); requires a co-catalyst (typically copper).[5]80-98%
Heck-Mizoroki C(sp²)–C(sp²)AlkenesAtom-economical (no organometallic reagent); good for synthesizing styrenyl and cinnamyl derivatives.[6]Regioselectivity can be an issue with certain alkenes; can require higher temperatures.[7]60-85%

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of biaryl and vinyl-aryl structures.[8][9] Its popularity stems from the operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of this compound. This is often the rate-determining step of the reaction.[1] The electron-rich nature of the pyridine ring can facilitate this process.

  • Transmetalation : The organoboronic acid, activated by a base, transfers its organic moiety to the palladium center. The base is crucial for the formation of a more nucleophilic boronate species.[12]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ / Base PdII_Diorg Ar-Pd(II)L₂(R) Transmetalation->PdII_Diorg RedElim Reductive Elimination PdII_Diorg->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: Synthesis of 5-Aryl-2-(methoxymethyl)pyridine

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv) or PdCl₂(dppf) (0.03 equiv)

  • Na₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, followed by the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and versatile method for the formation of C-N bonds.[2] This reaction is of paramount importance in medicinal chemistry, where the arylamine motif is a common pharmacophore.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nature of the nucleophile and the subsequent steps.

  • Oxidative Addition : A Pd(0) species undergoes oxidative addition to the C-Br bond of this compound.

  • Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a strong base deprotonates the coordinated amine to form a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the subsequent reductive elimination.[13]

  • Reductive Elimination : The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Workflow Start Start: this compound + Amine Reaction Pd Catalyst (e.g., Pd₂(dba)₃) Bulky Ligand (e.g., XPhos) Strong Base (e.g., NaOtBu) Solvent (e.g., Toluene) Start->Reaction Heating Heating (80-110 °C) under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Amino-2-(methoxymethyl)pyridine Derivative Purification->Product Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuCycle Copper Cycle (Alkyne Activation) CuCycle->Transmetalation Cu-C≡CR Heck_Reaction_Workflow Start Start: this compound + Alkene Reaction Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF or Acetonitrile) Start->Reaction Heating Heating (80-120 °C) under Inert Atmosphere Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Alkenyl-2-(methoxymethyl)pyridine Purification->Product

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1000787-43-8 | Formula: C₇H₈BrNO[1][2][3]

Executive Summary & Chemical Intelligence

This guide provides an operational safety framework for handling 5-Bromo-2-(methoxymethyl)pyridine , a halogenated heterocyclic ether often utilized as a scaffold in medicinal chemistry (e.g., Suzuki-Miyaura cross-couplings).[1][2][3]

Unlike common solvents, specific toxicological data for this catalog-level intermediate is often extrapolated.[1][2][3] As a Senior Application Scientist, I apply Read-Across Toxicology principles, deriving safety protocols from its structural analogs: 5-Bromo-2-picoline and 2-(Methoxymethyl)pyridine.

Critical Characteristic: This compound combines a lipophilic ether tail with a pyridine ring.[2][3] This structural motif enhances skin permeability compared to non-substituted pyridines.[2][3] Standard nitrile gloves may offer reduced breakthrough times. [1][3][4]

Hazard Profiling (Read-Across Analysis)

Based on GHS classifications of structural analogs (CAS 1150632-94-2 and 88139-91-7).[1][2][3]

Hazard CategoryH-CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Pyridine ring metabolism can disrupt neurological function.[2][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][5][6]Lipophilic nature allows penetration of the stratum corneum, causing local inflammation.[2][3]
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][5][6]Basic nitrogen lone pair reacts with mucosal membranes.[2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3][5][6]Inhalation of mists/vapors irritates the upper respiratory tract.[2][3]
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Primary Hand Protection Nitrile (Double Gloved) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Pyridine derivatives can permeate thin nitrile.[1][2][3] Double gloving creates a sacrificial outer layer and a visual breach indicator.[2][3]
High-Exposure Hand Protection Silver Shield / Laminate Mandatory if handling >10g or during spill cleanup.[2][3] Laminates provide >480 min breakthrough time for halogenated aromatics.[2][3]
Eye & Face Chemical Splash Goggles Safety glasses are insufficient.[2][3] As a likely oil/low-melting solid, splashes can bypass side-shields.[1][2][3]
Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are superior to respirators.[2][3] If hood is unavailable, a half-mask with OV/AG (Organic Vapor/Acid Gas) cartridges is required.[1][2][3]
Body Tyvek Lab Coat (or Cotton/Poly with Apron) Standard cotton coats absorb liquids.[2][3] A chemical-resistant apron is recommended for liquid transfers.[1][2][3]
Operational Workflow: The "Safe Loop"

This protocol minimizes exposure during the most critical phase: Transfer and Weighing.[1]

SafeHandlingLoop cluster_emergency Emergency Protocol Start START: Reagent Retrieval PPE_Check 1. PPE Donning (Double Nitrile + Goggles) Start->PPE_Check Hood_Check 2. Engineering Check (Airflow > 100 fpm) PPE_Check->Hood_Check Transfer 3. Transfer/Weighing (Inside Hood Only) Hood_Check->Transfer Decon 4. Primary Decontamination (Wipe threads/spatula with EtOH) Transfer->Decon Waste 5. Disposal (Halogenated Waste Stream) Decon->Waste Spill IF SPILL: Cover with Vermiculite/Sand

Caption: Operational workflow ensuring containment from retrieval to disposal. Note the critical decontamination step before removing items from the hood.

Step-by-Step Protocol

Step 1: Preparation & Engineering Controls

  • Verify Airflow: Ensure the fume hood is active. Pyridine odors are distinct (unpleasant, fishy); if you smell it, containment has failed.[2][3]

  • Static Control: If the substance is a solid, use an anti-static gun.[2][3] Halogenated heterocycles can be "sticky" and prone to static fly-away.[1][2][3]

Step 2: Transfer Technique

  • The "Clean Hand/Dirty Hand" Rule: Use your non-dominant hand (Dirty) to hold the reagent bottle and your dominant hand (Clean) to manipulate the spatula/syringe.[2][3]

  • Liquid Handling: If the substance is an oil (common for methoxymethyl ethers), use a positive-displacement pipette or a glass syringe.[1][2][3] Do not use plastic syringes without checking compatibility, as pyridines can swell rubber plungers.[1]

Step 3: Post-Usage Decontamination

  • Wipe Down: Before removing the reagent bottle from the hood, wipe the exterior threads with a Kimwipe dampened in Ethanol.[2][3] This prevents "ring formation" of toxic residue on the shelf.[2][3]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[2][3]

Disposal & Emergency Response
Waste Management[2][3]
  • Classification: Halogenated Organic Waste. [3]

  • Rationale: The bromine atom (Br) prohibits disposal in general organic waste streams due to the potential for forming toxic byproducts (dioxins) if incinerated incorrectly.[2][3]

  • Segregation: Do not mix with strong acids (exothermic reaction with pyridine nitrogen) or oxidizers.[2][3]

Spill Response (Small Scale < 50mL/g)
  • Evacuate the immediate area if the odor is overwhelming.[2][3]

  • Don Silver Shield/Laminate gloves.[2][3]

  • Absorb liquid spills with vermiculite or sand.[2][3] Do not use combustible materials like sawdust.[2][3]

  • Neutralize: Wipe the area with a dilute citric acid solution (to protonate the pyridine nitrogen, reducing volatility) followed by soap and water.[2][3]

References
  • Chemical Identity & CAS Verification

    • Source: AChemBlock & CymitQuimica Catalog Data.[2][3]

    • Data: Confirmed CAS 1000787-43-8 for this compound.[1][2][3][7]

  • Hazard Classification (Read-Across)

    • Source: MedChemExpress SDS for Analog (5-Bromo-2-(hydroxymethyl)pyridine, CAS 88139-91-7).[1][2][3]

    • Data: H302, H315, H319, H335 hazard profile.[1][2][3][5][6]

  • Glove Compatibility Data

    • Source: UPenn EHRS / Ansell Chemical Resistance Guide.[2][3]

    • Data: Nitrile degradation data for pyridine derivatives and halogenated hydrocarbons.[2][3]

  • Disposal Guidelines

    • Source: EPA / General Laboratory Safety Standards for Halogenated Solvents.[2][3]

    • Data: Requirement for segregation of halogenated waste streams.[2][3]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(methoxymethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.